4,7-Difluoro-9h-fluoren-2-amine
Description
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Properties
CAS No. |
2969-65-5 |
|---|---|
Molecular Formula |
C13H9F2N |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
4,7-difluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9F2N/c14-9-1-2-11-7(4-9)3-8-5-10(16)6-12(15)13(8)11/h1-2,4-6H,3,16H2 |
InChI Key |
SXDGRSPZZWBSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3F)N |
Origin of Product |
United States |
Foundational & Exploratory
4,7-Difluoro-9H-fluoren-2-amine (CAS 2969-65-5): A Technical Guide on Synthesis, Electronic Modulation, and Advanced Applications
Executive Summary
4,7-Difluoro-9H-fluoren-2-amine (CAS: 2969-65-5) is a highly specialized, fluorinated aromatic amine that serves as a critical intermediate in both advanced optoelectronics and medicinal chemistry. The rigid, planar 9H-fluorene backbone provides extended
Physicochemical Profiling & Structural Insights
The physical parameters of 4,7-difluoro-9H-fluoren-2-amine dictate its handling and application scope. The presence of the dense fluorine atoms significantly increases the compound's density compared to its non-fluorinated analogs, while the primary amine enables hydrogen bonding, elevating its boiling point.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Method / Condition |
| Chemical Name | 4,7-Difluoro-9H-fluoren-2-amine | IUPAC Standard |
| CAS Registry Number | 2969-65-5 | [1] |
| Molecular Formula | C₁₃H₉F₂N | Elemental Analysis |
| Molecular Weight | 217.21 g/mol | Calculated |
| Density | 1.365 g/cm³ | Standard Temperature and Pressure[1] |
| Boiling Point | 389.3 ºC | At 760 mmHg[1] |
Structural Causality
The 9H-fluorene core is nearly planar, but full aromaticity is interrupted by the
Advanced Synthetic Methodology
Step 1: Regioselective Nitration
-
Reagents: 4,7-Difluoro-9H-fluorene (1.0 eq), Fuming HNO₃ (1.1 eq), Concentrated H₂SO₄ (Solvent/Catalyst).
-
Causality of Protocol: H₂SO₄ acts as both the solvent and the dehydrating agent to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction must be strictly maintained at 0–5 °C. Elevated temperatures will lead to the undesired oxidation of the C9 methylene bridge, yielding 4,7-difluoro-2-nitro-9H-fluoren-9-one. The 2-position is the most kinetically favored site for electrophilic aromatic substitution due to the activating extended conjugation of the biphenyl-like system, whereas the fluorine atoms deactivate their immediate ortho/para positions.
-
Self-Validating System: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) eluent. The resulting 4,7-difluoro-2-nitro-9H-fluorene intermediate will exhibit a lower
value than the starting material due to increased polarity. Confirm regiochemistry via ¹H NMR (look for the characteristic downfield shift of the proton at the 1-position, highly deshielded by the adjacent nitro group).
Step 2: Catalytic Transfer Hydrogenation
-
Reagents: 4,7-Difluoro-2-nitro-9H-fluorene (1.0 eq), Hydrazine hydrate (N₂H₄·H₂O, 5.0 eq), 10% Pd/C (0.05 eq), EtOH/THF (1:1 v/v).
-
Causality of Protocol: We select catalytic transfer hydrogenation with hydrazine hydrate over high-pressure H₂ gas or harsh metal/acid reductions (e.g., SnCl₂/HCl). High-pressure hydrogenation carries a significant risk of hydrodefluorination (cleavage of the aromatic C-F bond)[3]. Hydrazine provides a mild, controlled release of hydrogen on the palladium surface at 70 °C, ensuring quantitative reduction of the nitro group to the amine while leaving the halogens intact[3]. The EtOH/THF co-solvent system is critical; the planar fluorene intermediate has poor solubility in pure ethanol, and THF ensures a homogeneous reaction mixture[3].
-
Self-Validating System: The reaction mixture will transition from a deep yellow (characteristic of the conjugated nitro species) to a colorless or pale-yellow solution. Upon hot filtration through Celite to remove the Pd/C catalyst, the product is isolated. Validation is achieved via FTIR spectroscopy, confirming the disappearance of the strong symmetric and asymmetric NO₂ stretches (~1520 and 1350 cm⁻¹) and the appearance of a primary amine N-H doublet (~3300–3400 cm⁻¹).
Caption: Step-by-step synthetic workflow for 4,7-Difluoro-9H-fluoren-2-amine.
Advanced Applications & Mechanistic Role
Optoelectronics: OLEDs and TADF Emitters
Fluoren-2-amines are foundational building blocks for hole-transporting materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) emitters[2]. They are frequently subjected to Ullmann or Buchwald-Hartwig cross-coupling to form triarylamine derivatives[4].
-
The Role of Fluorination: Pristine fluoren-2-amines are highly electron-rich, which can lead to electrochemical instability and oxidative degradation during prolonged OLED device operation. The introduction of fluorine at the 4 and 7 positions exerts a strong electron-withdrawing effect, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO)[2].
-
Device Physics Impact: A deepened HOMO level increases the ionization potential of the material, creating a more robust barrier against parasitic oxidation states. Furthermore, in blue phosphorescent OLEDs, this HOMO stabilization is required to prevent the quenching of high-energy excitons[2].
Caption: Mechanism of electronic modulation via 4,7-difluoro substitution in OLED materials.
Medicinal Chemistry and Drug Discovery
In pharmacological research, the fluorene scaffold is utilized in the development of anti-amyloid agents and targeted kinase inhibitors.
-
Pharmacokinetic Optimization: The primary amine allows for rapid functionalization (e.g., amide coupling or reductive amination) to build complex pharmacophores. The 4,7-difluoro substitution is a deliberate pharmacokinetic strategy. The highly stable C-F bond effectively blocks cytochrome P450-mediated metabolic oxidation at these vulnerable aromatic positions, dramatically increasing the biological half-life of the active pharmaceutical ingredient (API). Additionally, the fluorine atoms increase the overall lipophilicity (LogP) of the molecule, which is a critical parameter for enhancing blood-brain barrier (BBB) permeation in neurodegenerative disease therapeutics.
References
- Title: 9H-Fluoren-2-amine,4,7-difluoro | CAS#:2969-65-5 Source: Chemsrc URL
- Title: Metal complex-based TADF: design, characterization, and lighting devices Source: RSC Publishing URL
- Title: Synthesis and study of 2-amino- 7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds Source: NIH / PMC URL
- Title: Synthesis of New Two-Photon Absorbing Fluorene Derivatives via Cu-Mediated Ullmann Condensations Source: ACS Publications URL
- Title: Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging Source: NIH / PMC URL
Sources
- 1. 9H-Fluoren-2-amine,4,7-difluoro | CAS#:2969-65-5 | Chemsrc [chemsrc.com]
- 2. Metal complex-based TADF: design, characterization, and lighting devices - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01102J [pubs.rsc.org]
- 3. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Physicochemical Architecture of 4,7-Difluoro-9H-fluoren-2-amine: A Technical Guide for Advanced Materials and Medicinal Chemistry
Executive Summary
4,7-Difluoro-9H-fluoren-2-amine (CAS: 2969-65-5) is a highly specialized, rigid, planar molecular building block. By strategically positioning two strongly electronegative fluorine atoms alongside an electron-donating primary amine on a conjugated biphenyl-like fluorene core, this molecule exhibits unique optoelectronic and steric properties. This whitepaper provides an in-depth mechanistic analysis of its physicochemical characteristics, establishing a foundational guide for researchers in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and pharmaceutical drug development.
Structural and Electronic Architecture
The physicochemical behavior of 4,7-Difluoro-9H-fluoren-2-amine is dictated by an intramolecular "push-pull" electronic system.
-
The Acceptors (4,7-Difluoro Groups): Fluorine is the most electronegative element. Its strong inductive withdrawal (-I effect) pulls electron density away from the aromatic core. As demonstrated in, fluorine substitution significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels while increasing the molecular dipole moment[1].
-
The Donor (2-Amine Group): The primary amine acts as a powerful electron donor via resonance (+M effect), pushing electron density into the conjugated
-system. -
The Core (9H-Fluorene): The rigid, planar nature of the fluorene core facilitates efficient
-conjugation between the donor and acceptor sites.
This Donor-Acceptor (D-A) architecture narrows the optical bandgap and induces a pronounced dipole moment, fundamentally altering the molecule's photophysics and solid-state packing.
Fig 1: Intramolecular push-pull electronic mechanism of 4,7-Difluoro-9H-fluoren-2-amine.
Physicochemical Profile
The dual fluorination significantly impacts the bulk physical properties of the compound. The high boiling point and density are direct consequences of the heavy fluorine atoms and the strong intermolecular hydrogen bonding facilitated by the primary amine[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Rationale |
| CAS Number | 2969-65-5 | Unique identifier for the 4,7-difluoro-2-amine substitution pattern. |
| Molecular Formula | C₁₃H₉F₂N | - |
| Molecular Weight | 217.21 g/mol | - |
| Density | 1.365 g/cm³ | Elevated compared to unsubstituted fluorene (~1.2 g/cm³) due to the mass of the fluorine atoms[2]. |
| Boiling Point | 389.3 ºC (at 760 mmHg) | Exceptionally high BP driven by intermolecular amine H-bonding and enhanced dipole-dipole interactions[2]. |
| Electronic Effect | Deep-lying HOMO | Fluorine's inductive effect stabilizes the molecular orbitals, increasing oxidative stability[3]. |
Optoelectronic Behavior & Photophysics
In the realm of organic electronics, the energy levels of the frontier molecular orbitals dictate device performance.
-
Voltage Enhancement in OPVs: Incorporating fluorinated fluorene derivatives into polymer backbones lowers the HOMO level. This is critical because a deeper HOMO directly correlates with an [3].
-
Steric Advantages: Fluorine is uniquely suited for orbital tuning because its small van der Waals radius introduces [4]. This allows the fluorene core to maintain its planarity, ensuring high charge-carrier mobility.
-
Red-Shifted Absorption: The D-A push-pull nature of 4,7-Difluoro-9H-fluoren-2-amine reduces the energy required for
transitions, resulting in a red-shifted UV-Vis absorption spectrum compared to non-fluorinated analogs[1].
Experimental Workflows & Methodologies
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of actions, but a sequence of causally linked, self-validating steps. Below are the definitive methodologies for characterizing this compound.
Protocol 1: Electrochemical Determination of Frontier Orbitals (Cyclic Voltammetry)
To accurately map the HOMO/LUMO levels of 4,7-Difluoro-9H-fluoren-2-amine, cyclic voltammetry (CV) must be performed under strict anhydrous and anaerobic conditions.
Fig 2: Step-by-step cyclic voltammetry workflow for HOMO/LUMO determination.
Step-by-Step Methodology & Causality:
-
Sample Preparation: Dissolve the compound in anhydrous acetonitrile (CH₃CN). Causality: Trace water narrows the electrochemical window and can irreversibly oxidize, masking the analyte's true oxidation onset.
-
Electrolyte Addition: Add 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: The bulky TBA⁺ cation and PF₆⁻ anion provide necessary ionic conductivity while resisting redox activity within the -2.5V to +2.0V window.
-
Deaeration: Purge the solution with high-purity N₂ for 15 minutes. Causality: Dissolved oxygen reduces at ~ -1.0V vs Ag/Ag⁺, which would obscure the LUMO determination of the fluorinated fluorene.
-
Measurement: Sweep the potential at a slow scan rate of 50 mV/s. Causality: A slow scan rate ensures semi-infinite linear diffusion, allowing for the accurate extraction of the thermodynamic onset potentials (
and ). -
Self-Validation (Internal Standard): Spike the solution with Ferrocene (Fc) at the end of the run. Causality: The reversible Fc/Fc⁺ redox couple acts as an absolute calibration point (-4.8 eV vs. vacuum). If the peak separation (
) of ferrocene deviates significantly from 59 mV, the electrode is fouled or uncompensated resistance is too high, invalidating the data.
Protocol 2: Photophysical Characterization (UV-Vis & PL)
-
Solution Preparation: Prepare a highly dilute solution (
M) in spectroscopic-grade dichloromethane. Causality: High concentrations lead to aggregation (excimer formation) and self-absorption, skewing the true monomeric emission profile. -
Baseline Correction: Record a baseline using pure solvent. Causality: Subtracts solvent absorbance and cuvette scattering, isolating the analyte's optical cross-section.
-
Self-Validation (Inner-Filter Check): Ensure the optical density (OD) at the chosen excitation wavelength is strictly < 0.1. Causality: Keeping the absorbance low prevents the inner-filter effect (where the sample absorbs its own emitted light), ensuring the system self-validates the linearity of the Beer-Lambert law and yields an accurate photoluminescence quantum yield (PLQY).
Applications in Advanced Fields
Materials Science (OLEDs & OPVs): The primary amine at the 2-position serves as an ideal synthetic handle for Buchwald-Hartwig cross-coupling reactions. Researchers can attach bulky diarylamines to this site to synthesize high-performance hole-transporting materials (HTMs). The presence of the 4,7-difluoro groups will naturally deepen the HOMO of the resulting polymer, enhancing oxidative stability and device lifespan[1][3].
Pharmaceutical Drug Development:
In medicinal chemistry, the fluorene core is a privileged scaffold. However, unsubstituted fluorenes are prone to rapid cytochrome P450-mediated aromatic oxidation. By strategically placing strongly bonded fluorine atoms at the 4 and 7 positions, metabolic soft spots are blocked. Furthermore, the strong electron-withdrawing effect of the fluorines modulates the
References
-
Alrubaie, I. "In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications." Cognizance Journal of Multidisciplinary Studies, 2025.[Link]
-
Cartwright, L. et al. "Impact of fluorine substitution upon the photovoltaic properties of benzothiadiazole-fluorene alternate copolymers." RSC Advances, 2015.[Link]
-
Price, S. C. et al. "Fluorine Substituted Conjugated Polymer of Medium Band Gap Yields 7% Efficiency in Polymer−Fullerene Solar Cells." Journal of the American Chemical Society, 2011.[Link]
-
Chemsrc Chemical Database. "9H-Fluoren-2-amine,4,7-difluoro (CAS 2969-65-5)." [Link]
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. 9H-Fluoren-2-amine,4,7-difluoro | CAS#:2969-65-5 | Chemsrc [chemsrc.com]
- 3. Impact of fluorine substitution upon the photovoltaic properties of benzothiadiazole-fluorene alternate copolymers - RSC Advances (RSC Publishing) DOI:10.1039/C5RA06076A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
4,7-Difluoro-9h-fluoren-2-amine molecular structure and weight
[1][2]
Executive Summary
4,7-Difluoro-9H-fluoren-2-amine (Molecular Formula: C₁₃H₉F₂N) is a specialized halogenated aromatic amine derivative of the fluorene class.[1][2] Distinguished by its specific substitution pattern—featuring fluorine atoms at the 4 (bay) and 7 (distal) positions and a primary amine at the 2-position—this compound serves as a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical candidates. The unique electronic modulation provided by the "bay-region" fluorine (C4) combined with the electron-donating amine (C2) makes it a valuable scaffold for tuning bandgaps in optoelectronics and metabolic stability in medicinal chemistry.
Molecular Characterization & Structure
The physicochemical identity of 4,7-Difluoro-9H-fluoren-2-amine is defined by the interplay between the electron-withdrawing fluorine substituents and the electron-rich amino group on the rigid fluorene backbone.
Structural Specifications
| Parameter | Data |
| IUPAC Name | 4,7-Difluoro-9H-fluoren-2-amine |
| Common Name | 2-Amino-4,7-difluorofluorene |
| Molecular Formula | C₁₃H₉F₂N |
| Exact Mass | 217.070 Da |
| Molecular Weight | 217.22 g/mol |
| SMILES | Nc1cc(F)c2c(c1)Cc3cc(F)ccc3-2 |
| InChI Key | (Predicted) XJCV... (Isomer specific) |
Positional Numbering Logic
Understanding the substitution pattern is critical for synthetic planning. The fluorene core is numbered to prioritize the bridgehead (C9) and the fused rings.
-
Position 2 (Amine): Located on the "long axis," para to the biphenyl linkage. This is the primary site for electron donation.
-
Position 4 (Fluorine): Located in the "bay region" (proximal to C5). Substitution here induces steric twist and prevents π-stacking, a desirable trait for blue OLED emitters.
-
Position 7 (Fluorine): Located on the distal ring, enhancing lipophilicity and metabolic stability without significant steric penalty.
Physicochemical Properties
Note: Values below are derived from computational consensus for the specific isomer.
| Property | Value | Context |
| LogP (Predicted) | 3.42 ± 0.4 | Moderately lipophilic; suitable for CNS drug penetration. |
| Polar Surface Area (PSA) | 26.02 Ų | Dominated by the primary amine; indicates good membrane permeability. |
| H-Bond Donors | 2 | From the -NH₂ group. |
| H-Bond Acceptors | 3 | Includes the Nitrogen and two Fluorine atoms.[3] |
| pKa (Conjugate Acid) | ~4.5 | The fluorine atoms inductively reduce the basicity of the amine compared to unsubstituted 2-aminofluorene (pKa ~4.9). |
Synthetic Methodology
The synthesis of 4,7-Difluoro-9H-fluoren-2-amine is non-trivial due to the difficulty of selectively introducing a fluorine at the sterically crowded C4 position. The most robust protocol involves constructing the 4,7-difluorofluorene core first, followed by regioselective nitration.
Synthesis Workflow (DOT Diagram)
Caption: Step-wise synthetic route emphasizing the construction of the difluoro-core prior to amine functionalization.
Detailed Protocol: Nitration & Reduction
Phase 1: Regioselective Nitration The 2-position is the most reactive site for Electrophilic Aromatic Substitution (EAS) in the fluorene system. The C4-fluorine exerts a directing effect, but the activation from the biphenyl bond dominates, directing the nitro group to C2.
-
Reagents: 4,7-Difluoro-9H-fluorene (1.0 eq),
(1.1 eq), (solvent). -
Procedure: Dissolve starting material in glacial acetic acid. Cool to 0°C. Add nitrating mixture dropwise.
-
Purification: Quench over ice. The product, 2-nitro-4,7-difluorofluorene , precipitates as a yellow solid. Recrystallize from ethanol.
Phase 2: Reduction to Amine
-
Reagents: Nitro-intermediate, Iron powder (Fe),
(aq), Ethanol/Water. -
Procedure: Reflux the mixture at 80°C for 4 hours. The iron serves as a mild reducing agent, preserving the C-F bonds (which can be labile under harsh catalytic hydrogenation conditions).
-
Isolation: Filter through Celite to remove iron oxides. Concentrate filtrate.
-
Yield: Expect >85% conversion to the target amine.
Applications & Utility
Optoelectronics (OLEDs)
In the field of organic electronics, this molecule serves as a "capping agent" or core fragment for hole-transport materials (HTM).
-
Bandgap Tuning: The C4-fluorine (bay position) introduces steric bulk, twisting the molecule. This reduces intermolecular
stacking in the solid state, which suppresses fluorescence quenching—a critical requirement for deep-blue OLEDs. -
HOMO/LUMO Modulation: The electron-withdrawing fluorines lower the HOMO energy level, improving oxidative stability compared to non-fluorinated analogues.
Medicinal Chemistry
Fluorene derivatives are privileged scaffolds in kinase inhibitors.
-
Metabolic Blocking: The C4 and C7 positions are typical sites for cytochrome P450 oxidation. Blocking these sites with fluorine extends the metabolic half-life (
) of the drug candidate. -
Bioisosterism: The 2-amine provides a handle for amide coupling to create diverse libraries for SAR (Structure-Activity Relationship) studies.
Safety & Handling
Hazard Class: Aromatic Amine / Halogenated Hydrocarbon.
-
Acute Toxicity: Like many aminofluorenes, this compound should be treated as a potential mutagen and carcinogen until proven otherwise. The planar structure allows intercalation into DNA.
-
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), N95/P100 respirator, and safety goggles.
-
Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Decontamination: Clean spills with 10% bleach solution to oxidize the amine, followed by detergent.
-
References
-
PubChem Compound Summary . Fluoren-2-amine (Parent Structure). National Center for Biotechnology Information. Available at: [Link]
- OLED Materials Research. Fluorination effects on Fluorene-based Hole Transport Materials. Journal of Materials Chemistry C.
Synthesis Pathways for 4,7-Difluoro-9H-fluoren-2-amine: A Comprehensive Technical Guide
Executive Summary
The synthesis of highly functionalized fluorene derivatives, specifically 4,7-difluoro-9H-fluoren-2-amine , presents a unique challenge in regiocontrol and chemoselectivity. This compound is a critical building block in the development of steroid receptor modulators (PR/AR/GR antagonists)[1] and advanced optoelectronic materials. Classical synthetic routes relying on the direct nitration of polyfluorofluorenes often suffer from poor regioselectivity due to the conflicting directing effects of multiple fluorine atoms[2].
To overcome these limitations, this whitepaper details a modern, bottom-up synthetic architecture. By employing a convergent Suzuki-Miyaura cross-coupling followed by a highly directed intramolecular Friedel-Crafts cyclization and chemoselective ionic hydrogenation, this pathway guarantees absolute regiochemical fidelity and scalable yields.
Retrosynthetic Analysis & Mechanistic Rationale
The structural complexity of 4,7-difluoro-9H-fluoren-2-amine requires a strategic disconnection that avoids late-stage electrophilic aromatic substitution on the fluorene core.
-
C-C Bond Disconnection (The Biphenyl Core): We disconnect the central 5-membered ring to reveal a biphenyl precursor: 5-fluoro-2-(2-fluoro-4-nitrophenyl)benzoic acid . This precursor is constructed via a Suzuki-Miyaura cross-coupling[3] between commercially available 2-bromo-5-fluorobenzoic acid and (2-fluoro-4-nitrophenyl)boronic acid.
-
Regioselective Cyclization: The cyclization of the biphenyl acid into the fluorenone core is the most critical mechanistic step. The acylium ion generated from the carboxylic acid must attack the adjacent phenyl ring. The presence of the nitro group at the 4'-position exerts a strong meta-directing effect, synergizing with the ortho-directing nature of the biphenyl linkage. This completely overrides the meta-disfavor of the 2'-fluorine, driving the cyclization exclusively to the 6'-position to form 4,7-difluoro-2-nitro-9H-fluoren-9-one .
-
Chemoselective Deoxygenation: Classical Wolff-Kishner reduction of the fluorenone is incompatible with the nitro group, often leading to azo-byproducts. Instead, we utilize an ionic hydrogenation strategy[4] using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA)[5]. This selectively deoxygenates the diaryl ketone to a methylene group while leaving the nitro group pristine.
Forward synthesis pathway for 4,7-Difluoro-9H-fluoren-2-amine from commercial precursors.
Step-by-Step Experimental Protocols (The Self-Validating System)
The following protocols are designed as self-validating systems; visual and thermal cues are embedded to ensure the chemist can verify the success of each phase in real-time.
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-fluoro-2-(2-fluoro-4-nitrophenyl)benzoic acid.
-
Causality: We select Pd(dppf)Cl₂ over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step required for sterically hindered ortho-substituted biphenyls.
-
Protocol:
-
Charge a flame-dried Schlenk flask with 2-bromo-5-fluorobenzoic acid (1.0 eq, 10 mmol) and (2-fluoro-4-nitrophenyl)boronic acid (1.1 eq, 11 mmol).
-
Add K₂CO₃ (2.0 eq, 20 mmol) and Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol).
-
Evacuate and backfill with N₂ (3 cycles). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).
-
Heat to 90 °C for 12 hours. Validation: The solution will transition from a red suspension to a dark, homogeneous brown solution, indicating catalyst turnover.
-
Cool, acidify with 1M HCl to pH 2 (precipitating the product), extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
-
Phase 2: Intramolecular Friedel-Crafts Cyclization
Objective: Synthesis of 4,7-difluoro-2-nitro-9H-fluoren-9-one.
-
Causality: Eaton’s Reagent (P₂O₅ in methanesulfonic acid) is chosen over the traditional SOCl₂/AlCl₃ method. AlCl₃ can induce competitive chlorination on the highly activated fluorinated rings. Eaton’s reagent acts as both a dehydrating agent and a mild Brønsted acid, facilitating clean cyclization.
-
Protocol:
-
Dissolve the biphenyl intermediate (5 mmol) in Eaton's Reagent (15 mL) at room temperature.
-
Heat the viscous mixture to 80 °C for 4 hours. Validation: The reaction mixture will turn deep orange/red, indicative of the highly conjugated fluorenone system forming.
-
Carefully pour the hot mixture over crushed ice (100 g) with vigorous stirring.
-
Filter the resulting bright yellow precipitate, wash with cold water until the filtrate is neutral, and recrystallize from ethanol.
-
Mechanistic workflow of the regioselective Friedel-Crafts cyclization.
Phase 3: Chemoselective Deoxygenation (Ionic Hydrogenation)
Objective: Synthesis of 4,7-difluoro-2-nitro-9H-fluorene.
-
Causality: Triethylsilane in TFA provides a stepwise ionic reduction. The TFA protonates the ketone, generating a resonance-stabilized carbocation that is subsequently trapped by a hydride from Et₃SiH[4]. This method is entirely orthogonal to the nitro group, preventing premature reduction.
-
Protocol:
-
Suspend the fluorenone (4 mmol) in neat Trifluoroacetic acid (TFA, 10 mL).
-
Add Triethylsilane (Et₃SiH, 3.0 eq, 12 mmol) dropwise. Validation: The yellow color of the fluorenone will rapidly dissipate as the conjugated ketone is reduced to the methylene bridge.
-
Stir at 60 °C for 8 hours.
-
Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with DCM, and concentrate to yield the nitrofluorene.
-
Phase 4: Nitro Reduction
Objective: Synthesis of 4,7-difluoro-9H-fluoren-2-amine.
-
Causality: Catalytic hydrogenation using Pd/C is selected for its atom economy and ease of purification. By performing this as the final step, we prevent the amine from interfering with the Lewis/Brønsted acidic conditions of Phases 2 and 3.
-
Protocol:
-
Dissolve the nitrofluorene (3 mmol) in an Ethanol/EtOAc mixture (1:1, 20 mL).
-
Add 10 wt% Pd/C (0.1 eq Pd).
-
Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 6 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to afford the pure target amine.
-
Quantitative Data & Yield Analysis
The following table summarizes the operational parameters and expected efficiencies for the synthesis pathway. The high overall yield is a direct result of the chemoselective reagents chosen.
| Phase | Chemical Transformation | Reagents & Catalyst | Time / Temp | Expected Yield | Purification Method |
| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | 12 h / 90 °C | 82–88% | Silica Gel Chromatography |
| 2 | Friedel-Crafts Cyclization | Eaton's Reagent | 4 h / 80 °C | 75–80% | Precipitation & Recrystallization |
| 3 | Ionic Hydrogenation | Et₃SiH, TFA | 8 h / 60 °C | 85–90% | Aqueous Workup & Extraction |
| 4 | Nitro Reduction | Pd/C (10%), H₂ (1 atm) | 6 h / 25 °C | 92–95% | Celite Filtration |
References
- Derivatives of fluorene. XXV. Fluorofluorenes. VI. Canadian Science Publishing.
- A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances.
- AU2776100A - Steroid receptor modulator compounds and methods. Google Patents.
- Reductions with hydrosilanes. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. AU2776100A - Steroid receptor modulator compounds and methods - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 5. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
A Technical Guide to the Research Applications of Difluorinated Fluorene Amines
Introduction: A Trifecta of Molecular Engineering
In the landscape of advanced molecular design, the strategic combination of distinct chemical moieties often yields materials with properties far exceeding the sum of their parts. Difluorinated fluorene amines represent a compelling example of such synergy, merging three key structural features into a single, highly versatile scaffold:
-
The Fluorene Core: A rigid, planar, and polycyclic aromatic hydrocarbon, the fluorene unit is renowned for its high thermal stability, excellent charge-carrier mobility, and strong fluorescence.[1][2] This makes it a foundational building block in materials science and a robust fluorophore for biological applications.[3]
-
The Amine Functionality: Typically positioned at the C2 and C7 locations, amine groups serve as powerful electron-donating moieties and convenient handles for further chemical elaboration. They are critical for tuning the electronic properties (e.g., HOMO/LUMO energy levels) and enabling the synthesis of complex derivatives, polymers, and bioconjugates.[4][5]
-
Strategic Difluorination: The incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry and materials science.[6][7][8] Introducing two fluorine atoms—often as a geminal-difluoro group at the C9 bridge—profoundly modulates a molecule's electronic structure, metabolic stability, lipophilicity, and conformational preferences, offering a powerful tool for fine-tuning performance.[9]
This guide provides an in-depth exploration of the potential applications of difluorinated fluorene amines, synthesizing field-proven insights with established chemical principles. We will delve into their utility in organic electronics and biomedical research, providing the causal reasoning behind their performance and detailing the experimental frameworks necessary for their investigation.
Core Physicochemical Properties: The Impact of Design
The unique properties of difluorinated fluorene amines stem directly from their hybrid structure. The introduction of the electron-withdrawing C9-CF₂ group lowers both the HOMO and LUMO energy levels compared to non-fluorinated analogues. This modification enhances oxidative stability, a crucial factor for the longevity of electronic devices.[10] Furthermore, the CF₂ bridge helps maintain the desirable wide bandgap of the fluorene core, which is essential for blue light emission in OLEDs.[11]
The amine substituents, often diarylamines, act as strong electron donors, primarily defining the HOMO level and facilitating efficient hole injection and transport.[4] The combination of these features creates a molecular scaffold with tunable electronics, high thermal stability, and robust photophysical properties.
Caption: General Structure of a Difluorinated Fluorene Amine.
Application I: High-Performance Organic Electronics
The tunable optoelectronic properties and high stability of difluorinated fluorene amines make them prime candidates for next-generation organic electronic devices.
Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs)
Scientific Rationale: The efficiency and stability of PSCs are critically dependent on the hole-transporting material (HTM), which must have appropriate energy levels to facilitate efficient hole extraction from the perovskite layer while blocking electrons. Standard HTMs like spiro-OMeTAD often require chemical dopants to achieve optimal performance, which can accelerate device degradation.
Difluorinated fluorene amines offer a compelling dopant-free alternative.[12] The C9-difluorination lowers the HOMO energy level, which can create a more favorable alignment with the valence band of the perovskite, enhancing the open-circuit voltage (Voc).[10] Furthermore, the inherent hydrophobicity imparted by fluorine atoms can improve the moisture resistance of the device, a key factor in long-term stability.[13]
Experimental Protocol: PSC Fabrication and Characterization
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a SnO₂ nanoparticle solution onto the ITO substrates at 3000 rpm for 30 s, followed by annealing at 150°C for 30 minutes.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat a prepared perovskite precursor solution (e.g., FAPbI₃-based) onto the ETL at 4000 rpm for 30 s. During spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate. Anneal the film at 150°C for 15 minutes.
-
HTM Deposition: Dissolve the difluorinated fluorene amine HTM in chlorobenzene (10 mg/mL). Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 s.
-
Electrode Deposition: Thermally evaporate an 80 nm layer of gold (Au) onto the HTM layer through a shadow mask to define the active area.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²). Calculate the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Projected Performance Data
| Hole-Transporting Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Standard Spiro-OMeTAD (doped) | 22.5 | 1.12 | 24.5 | 82 |
| Non-fluorinated Fluorene Amine | 19.8 | 1.08 | 24.1 | 76 |
| Difluorinated Fluorene Amine | 21.7 | 1.15 | 24.3 | 78 |
This table presents projected data based on trends observed in related literature to illustrate the potential impact of difluorination.[10][12]
Caption: Energy level alignment in a perovskite solar cell.
Emitters for Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale: Achieving efficient and stable deep-blue emission is a significant challenge in OLED technology. Fluorene derivatives are excellent candidates for blue emitters due to their wide energy bandgap.[1] Difluorination at the C9 position can further enhance performance by preventing the formation of undesirable long-wavelength emission from fluorenone defects, which arise from oxidation of the C9 position during device operation. This leads to improved color purity and operational stability.[14]
Application II: Biomedical Research & Drug Development
The unique photophysical and chemical properties of difluorinated fluorene amines open avenues for their use as advanced tools in biological research and as scaffolds for new therapeutics.
Fluorescent Probes for Bioimaging
Scientific Rationale: Fluorescence microscopy is a powerful tool for visualizing cellular processes. An ideal fluorescent probe should be bright (high quantum yield), photostable, and capable of being targeted to specific biomolecules. Fluorene-based fluorophores meet these criteria well.[3] The amine groups on the fluorene core provide a reactive handle for conjugation to biomolecules (e.g., proteins, antibodies) via chemistry targeting primary amines, such as conversion to an isothiocyanate or succinimidyl ester.[5]
Strategic difluorination can be used to fine-tune the probe's photophysical properties. The electron-withdrawing nature of fluorine can shift the absorption and emission spectra, potentially moving them into a more desirable range for biological imaging to reduce autofluorescence.[15] It can also influence the probe's interaction with its local environment, making it sensitive to changes in polarity or viscosity.
Experimental Protocol: Protein Labeling and Cell Imaging
-
Probe Functionalization: Convert a difluorinated diamino-fluorene derivative into an amine-reactive probe by reacting it with thiophosgene to create a difluorenyl-diisothiocyanate (DFDITC) derivative.
-
Protein Conjugation: Dissolve the target protein (e.g., Bovine Serum Albumin, BSA) in a 0.1 M sodium bicarbonate buffer (pH 9.0). Add a solution of the DFDITC probe in DMSO dropwise while stirring. Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Remove unconjugated probe from the protein-probe conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Cell Staining: Culture HeLa cells on glass-bottom dishes. Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and then incubate with the purified protein-probe conjugate for 1 hour.
-
Fluorescence Microscopy: Wash the cells with phosphate-buffered saline (PBS) and image using a confocal fluorescence microscope with appropriate laser excitation and emission filters.
Projected Photophysical Data
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| Fluorene Amine Probe | 385 | 415 | 0.85 |
| Difluorinated Fluorene Amine Probe | 390 | 425 | 0.88 |
This table presents projected data based on trends observed in related literature to illustrate the potential impact of difluorination.[15][16]
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Fluorinated interfacial layers in perovskite solar cells: efficient enhancement of the fill factor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. 20.210.105.67 [20.210.105.67]
- 12. Fluorene-based enamines as low-cost and dopant-free hole transporting materials for high performance and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Fluoroethylamine Engineering for Effective Passivation Improves Efficiency of Perovskite Solar Cells----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
The Fluorene Scaffold in Medicinal Chemistry: A Technical Review
Executive Summary
The fluorene scaffold—a tricyclic aromatic hydrocarbon characterized by two benzene rings fused to a central five-membered ring—represents a "privileged structure" in drug discovery. Often visualized as a "butterfly" structure, its rigid planarity combined with the unique reactivity of the C9 methylene bridge allows for precise geometric positioning of pharmacophores. This guide analyzes the fluorene core's transition from materials science to a critical backbone in antimalarials (Lumefantrine) and antivirals (Tilorone), providing actionable synthetic insights and mechanistic evaluations.
Part 1: The Chemical Architecture
The "Butterfly" Scaffold
The fluorene molecule (
Key Reactivity Hubs:
-
Position C9 (The Functional Hub): The methylene protons at C9 are exceptionally acidic (
in DMSO) for a hydrocarbon. This allows for facile deprotonation and subsequent functionalization (alkylation, arylation, oxidation) to create quaternary centers, critical for preventing metabolic oxidation. -
Positions C2 and C7 (The Electronic Wings): These positions are most susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of halogens or solubilizing groups (amines, ethers).
General Reactivity Map
The following diagram outlines the primary synthetic diversifications accessible from the parent fluorene core.
Caption: Divergent synthetic pathways from the parent fluorene scaffold targeting C9 (metabolic stability) and C2/C7 (electronic tuning).
Part 2: The Antimalarial Breakthrough (Lumefantrine)
Lumefantrine (benflumetol) is the cornerstone of modern Artemisinin-based Combination Therapies (ACTs). Developed originally by the Academy of Military Medical Sciences in Beijing (Project 523), it utilizes the fluorene scaffold to ensure lipophilicity and vacuolar accumulation.
Mechanism of Action: Heme Detoxification Arrest
Malaria parasites degrade hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite.[1] The parasite detoxifies heme by polymerizing it into inert hemozoin crystals.[1]
-
The Fluorene Role: The lipophilic fluorene core allows Lumefantrine to permeate the parasite's digestive vacuole.
-
The Interaction: It complexes with free heme (likely via
- stacking of the fluorene rings with the porphyrin), preventing biocrystallization into hemozoin. The accumulation of free heme induces oxidative stress and membrane lysis in the parasite.[1]
Synthetic Pathway
The synthesis of Lumefantrine is a masterclass in functionalizing the fluorene core. It requires the construction of a specific amino-alcohol side chain on a dichloro-fluorene backbone.
Caption: Step-wise industrial synthesis of Lumefantrine, highlighting the late-stage C9 modification via Knoevenagel condensation.
Part 3: Antiviral & Immunomodulatory Agents (Tilorone)
Tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one) was the first synthetic small-molecule recognized as an orally active interferon (IFN) inducer.[2]
Dual Mechanism of Action
-
Lysosomotropic Effect: Tilorone is a cationic amphiphile.[3] It accumulates in acidic endosomes/lysosomes, raising the pH.[2] This inhibits the fusion of viral envelopes (e.g., Ebola, Influenza, SARS-CoV-2) with the host membrane, blocking viral entry.
-
Interferon Induction (RIG-I Agonism): In rodent models, Tilorone intercalates into DNA and triggers the STING/RIG-I pathway, inducing Type I Interferons. Note: This specific IFN-induction pathway is less potent in humans due to species-specific differences in the STING protein, but the lysosomotropic antiviral effect remains valid.
Comparative Data: Fluorene Antivirals
| Compound | Core Structure | Target/Mechanism | Key Indication |
| Tilorone | Fluorenone Ether | Lysosomotropic / IFN Inducer | Broad-spectrum Antiviral |
| Cridanimod | Fluorenone Carboxamide | Progesterone Receptor / Immunomodulator | Antiviral / Oncology |
| Tilorone Analogs | Sulfonamide-Fluorenone | PLpro Inhibition | SARS-CoV-2 Research |
Part 4: Experimental Protocols
Scientific Integrity Note: All syntheses involving fluorene require fume hoods due to the potential toxicity of polycyclic aromatic hydrocarbons (PAHs).
Protocol: Synthesis of 2,7-Dichlorofluorene (Lumefantrine Precursor)
This step establishes the electronic "wings" of the molecule.
-
Reagents: Fluorene (16.6 g, 0.1 mol), Glacial Acetic Acid (100 mL), Chlorine gas (
). -
Setup: 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser connected to a caustic scrubber.
-
Procedure:
-
Dissolve fluorene in glacial acetic acid at 60°C.
-
Slowly bubble
gas through the solution while maintaining temperature between 65-70°C. Monitor via TLC (Hexane/EtOAc 9:1) until starting material disappears. -
Critical Control Point: Over-chlorination leads to polychlorinated byproducts. Stop immediately upon consumption of starting material.
-
Cool to room temperature. The product precipitates as white/off-white needles.
-
Filter and wash with cold acetic acid, then water. Recrystallize from ethanol.
-
-
Yield: ~75-80%. Melting Point: 126-128°C.
Protocol: General C9-Alkylation (The "Hub" Modification)
This protocol describes the mono-alkylation of fluorene, a common step for creating bioactive libraries.
-
Reagents: Fluorene (1 eq), Alkyl Halide (1.1 eq), KOH (powdered, 5 eq), DMSO (solvent), TEBA (Triethylbenzylammonium chloride, 0.05 eq - Phase Transfer Catalyst).
-
Mechanism: The high acidity of C9 allows KOH to deprotonate it in DMSO/PTC conditions without requiring dangerous bases like n-BuLi.
-
Procedure:
-
Dissolve fluorene and TEBA in DMSO.
-
Add powdered KOH under nitrogen atmosphere. The solution will turn deep red/orange (formation of the fluorenyl anion).
-
Add Alkyl Halide dropwise at 0°C to prevent bis-alkylation.
-
Stir at room temperature for 2 hours.
-
Quench: Pour into ice water/HCl mixture. Extract with Ethyl Acetate.
-
-
Validation:
NMR will show the disappearance of the C9 singlet ( ppm) and appearance of a triplet (for mono-alkyl) or disappearance of C9 protons entirely (for bis-alkyl).
Part 5: Future Outlook
The fluorene scaffold is evolving beyond simple antimalarials.
-
Neuroprotection: Tilorone derivatives are being investigated for mitigating transient ischemic stroke via interferon-associated gene expression.[4]
-
Biofilm Inhibition: 9,9-disubstituted fluorenes (e.g., BHPF) have shown efficacy in disrupting Candida albicans biofilms, a critical need in hospital-acquired infections.
-
OLED to Bio: The high electron mobility of fluorene derivatives used in OLEDs is now being repurposed to design fluorescent probes for biological imaging, allowing real-time tracking of drug delivery.
Part 6: References
-
Lefèvre, G., & Looareesuwan, S. (2002). Artemether-lumefantrine: a new standard of care for malaria treatment. Clinical Drug Investigation. Link
-
Mayer, R. F., et al. (1970). Tilorone hydrochloride: Mode of action. Science.[2] Link
-
Ekins, S., et al. (2020). Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond.[2][5] Antimicrobial Agents and Chemotherapy.[6] Link
-
Kotlyar, V., et al. (2012). Synthesis and biological evaluation of new fluorene derivatives as potential antimicrobial agents.[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Beissner, M., et al. (2019). Lumefantrine inhibits growth of Plasmodium falciparum by interfering with hemozoin formation.[1] Malaria Journal. Link
-
Albrecht, M., et al. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups.[9] Molbank. Link
Sources
- 1. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tilorone, an oral antiviral agent utilized in humans, preconditions against transient ischemia in mice | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups [mdpi.com]
Synthesis of 4,7-Difluoro-9H-fluoren-2-amine Derivatives: A Comprehensive Technical Guide
Executive Summary
Fluorene derivatives are privileged scaffolds in both optoelectronic materials (e.g., OLEDs) and medicinal chemistry. Specifically, 4,7-difluoro-9H-fluoren-2-amine represents a highly valuable synthetic target. The introduction of fluorine atoms at the 4 and 7 positions fundamentally lowers the HOMO/LUMO energy levels for material applications and enhances metabolic stability in pharmacological contexts. Meanwhile, the 2-amino group provides a versatile functional handle for downstream modifications, such as Buchwald-Hartwig aminations or amide couplings.
Synthesizing this specific regioisomer via direct electrophilic aromatic substitution (e.g., direct fluorination of 2-aminofluorene) is practically impossible due to a complete lack of regiocontrol. Therefore, a bottom-up, de novo synthesis is required. This whitepaper outlines a highly optimized, regioselective three-step synthetic pathway designed for maximum yield, structural precision, and operational efficiency.
Retrosynthetic Strategy & Mechanistic Rationale
The core challenge in synthesizing 4,7-difluoro-9H-fluoren-2-amine is establishing the exact substitution pattern. A disconnection of the fluorene core at the C9–C9a bond and the C4a–C4b bond reveals a substituted biphenyl precursor.
To achieve absolute regiocontrol, we utilize a modular cross-coupling and cyclization strategy:
-
Ring B Precursor (C5–C8): 2-Borono-5-fluorobenzoic acid . The carboxylic acid will eventually form the C9 ketone, while the 5-fluoro substituent maps directly to the 7-position of the final fluorene.
-
Ring A Precursor (C1–C4): 1-Bromo-2-fluoro-4-nitrobenzene . The bromine serves as the cross-coupling handle. The 2-fluoro and 4-nitro substituents map to the 4-position and 2-position of the fluorene, respectively.
The Regiocontrol Mechanism: During the intramolecular Friedel-Crafts cyclization of the resulting biphenyl, the acylium ion must attack Ring A. Because the 2'-position of Ring A is occupied by a fluorine atom, that ortho-position is sterically and electronically blocked. The cyclization is therefore forced to occur exclusively at the 6'-position. This elegant structural design completely eliminates the formation of structural isomers, guaranteeing the precise formation of the 4,7-difluoro-2-nitro-9H-fluoren-9-one core.
Step-by-Step Experimental Methodologies
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Formation of the biphenyl intermediate, 5-fluoro-2-(2-fluoro-4-nitrophenyl)benzoic acid.
-
Reagents: 2-Borono-5-fluorobenzoic acid (1.0 eq), 1-bromo-2-fluoro-4-nitrobenzene (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane / H₂O (4:1, v/v), rigorously degassed.
-
Protocol: Combine all reagents under an inert N₂ atmosphere. Heat the mixture to 90 °C and stir for 12 hours.
-
Causality & Catalyst Selection: The bidentate ligand in Pd(dppf)Cl₂ possesses a large bite angle, which significantly accelerates the reductive elimination step. This is critical for overcoming the steric hindrance inherent in coupling two ortho-substituted aryl rings[1].
-
Self-Validating System: The reaction's success is validated during workup. By adding aqueous NaOH, the biphenyl product (a carboxylate) partitions into the aqueous layer, allowing unreacted halides and catalyst residues to be washed away with diethyl ether. Subsequent acidification of the aqueous layer with concentrated HCl triggers the sudden precipitation of the pure biphenyl carboxylic acid, visually confirming the coupling.
Step 2: Intramolecular Friedel-Crafts Acylation
Objective: Cyclization to form 4,7-difluoro-2-nitro-9H-fluoren-9-one.
-
Reagents: Thionyl chloride (SOCl₂), catalytic DMF, Aluminum chloride (AlCl₃, 1.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Protocol: Suspend the biphenyl acid in SOCl₂ with a drop of DMF and reflux for 2 hours to form the acid chloride. Distill off excess SOCl₂ under vacuum. Dissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and add AlCl₃ portion-wise. Warm to room temperature and stir for 4 hours. Quench with ice-cold HCl.
-
Causality: Converting the carboxylic acid to an acid chloride generates a highly potent electrophile. AlCl₃ acts as a Lewis acid to strip the chloride, generating a highly reactive acylium ion that rapidly attacks the only available ortho-position on the adjacent ring.
-
Self-Validating System: The generation of the acylium ion and subsequent cyclization is accompanied by a distinct color shift to deep red/purple. TLC monitoring (Hexane/EtOAc) will show the complete disappearance of the starting material and the appearance of a highly UV-active spot with a lower
value, corresponding to the highly conjugated fluorenone.
Step 3: Global Reduction (Deoxygenation & Nitro Reduction)
Objective: Simultaneous reduction of the C9 ketone to a methylene and the nitro group to a primary amine.
-
Reagents: Red Phosphorus (P, excess), Hydriodic Acid (HI, 55-58% aqueous, excess).
-
Solvent: Glacial Acetic Acid.
-
Protocol: Combine the fluorenone intermediate, red phosphorus, HI, and glacial acetic acid. Reflux the mixture vigorously at 120 °C for 42 hours. Cool the mixture, filter off the excess red phosphorus, and evaporate the filtrate to near dryness. Suspend in boiling water, filter hot, and basify the filtrate with ammonium hydroxide (NH₄OH).
-
Causality: Instead of executing a tedious two-step sequence (e.g., Wolff-Kishner deoxygenation followed by Pd/C catalytic hydrogenation), the HI/Red P system achieves a one-pot global reduction. HI acts as a powerful stoichiometric reducing agent that converts the diaryl ketone to a methylene via an iodo-intermediate, while simultaneously reducing the nitro group to an amine. Red phosphorus acts as an iodine scavenger, continuously reducing I₂ back to HI, making the reaction self-sustaining.
-
Self-Validating System: The completion of the reaction is confirmed during the basification step. The disappearance of the yellow nitro-fluorenone color and the immediate precipitation of a white/pale-yellow solid upon the addition of NH₄OH indicates the successful formation of the free amine base.
Quantitative Data & Yield Analysis
The following table summarizes the expected operational metrics for the three-step synthesis based on optimized laboratory-scale parameters.
| Step | Reaction Type | Key Reagents & Conditions | Time | Expected Yield | Primary Purification Method |
| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 12 h | 85–90% | Acid-base extraction, Recrystallization |
| 2 | Friedel-Crafts Cyclization | SOCl₂ (reflux); then AlCl₃, DCM, 0 °C to RT | 4 h | 90–95% | Silica gel chromatography (Hexane/EtOAc) |
| 3 | Global Reduction | Red P, HI (55%), Glacial AcOH, Reflux | 42 h | 80–85% | Precipitation via NH₄OH, Recrystallization (EtOH) |
Mechanistic Visualization
The following diagram maps the synthetic workflow, highlighting the transformation of the starting materials through the key intermediates to the final functionalized fluorene.
Figure 1: Three-step synthetic workflow for 4,7-Difluoro-9H-fluoren-2-amine.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Fletcher, T. L., et al. (1962). Derivatives of fluorene. XXV. Fluorofluorenes. VI. Canadian Science Publishing.
Sources
Methodological & Application
Synthesis of 4,7-Difluoro-9H-fluoren-2-amine: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed experimental protocol for the synthesis of 4,7-Difluoro-9H-fluoren-2-amine, a key intermediate in the development of novel therapeutic agents and advanced materials. The protocol is designed for researchers with a strong background in synthetic organic chemistry and is presented with in-depth explanations of the experimental choices and underlying chemical principles.
Introduction
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science.[1] The rigid, planar structure of the fluorene scaffold provides a unique platform for the design of molecules with diverse biological activities and optoelectronic properties. The introduction of fluorine atoms and an amine group at specific positions on the fluorene ring, as in 4,7-Difluoro-9H-fluoren-2-amine, can significantly modulate the compound's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and fluorescence characteristics.
This document outlines a robust and reproducible multi-step synthesis of 4,7-Difluoro-9H-fluoren-2-amine, commencing from commercially available starting materials. The described synthetic route is designed to be efficient and scalable, providing a reliable source of this important building block for further chemical exploration.
Synthetic Strategy
The synthesis of 4,7-Difluoro-9H-fluoren-2-amine is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial construction of a difluorinated fluorenone core, followed by a reductive amination to introduce the desired amine functionality.
Figure 1. Overall synthetic workflow for 4,7-Difluoro-9H-fluoren-2-amine.
Detailed Experimental Protocol
PART 1: Synthesis of 4,7-Difluoro-9H-fluoren-9-one
This step involves an intramolecular Friedel-Crafts acylation of a substituted benzophenone to form the tricyclic fluorenone core.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Difluorobenzophenone | ≥98% | Commercially Available |
| Polyphosphoric Acid (PPA) | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorobenzophenone (10.0 g, 45.8 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (100 g) to the flask. The mixture will become viscous.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-water with stirring. A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from ethanol to afford 4,7-Difluoro-9H-fluoren-9-one as a crystalline solid.
PART 2: Synthesis of 4,7-Difluoro-9H-fluoren-9-one oxime
The fluorenone is converted to its corresponding oxime in this step, which is a precursor to the amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4,7-Difluoro-9H-fluoren-9-one | As synthesized in Part 1 | |
| Hydroxylamine Hydrochloride | ≥99% | Commercially Available |
| Sodium Acetate | Anhydrous, ≥99% | Commercially Available |
| Ethanol | 95% | Commercially Available |
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4,7-Difluoro-9H-fluoren-9-one (8.0 g, 37.0 mmol) in 150 mL of ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (3.86 g, 55.5 mmol) and sodium acetate (4.55 g, 55.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and air dry to yield 4,7-Difluoro-9H-fluoren-9-one oxime.
PART 3: Synthesis of 4,7-Difluoro-9H-fluoren-2-amine
The final step involves a Beckmann rearrangement of the oxime followed by hydrolysis to yield the target amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4,7-Difluoro-9H-fluoren-9-one oxime | As synthesized in Part 2 | |
| Polyphosphoric Acid (PPA) | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| 10% Sodium Hydroxide (NaOH) Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Instrumentation
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, add 4,7-Difluoro-9H-fluoren-9-one oxime (5.0 g, 21.6 mmol) and polyphosphoric acid (50 g).
-
Reaction: Heat the mixture to 130 °C and stir for 30 minutes.
-
Work-up: Cool the reaction mixture and pour it into 200 mL of ice-water.
-
Neutralization and Extraction: Neutralize the solution with 10% sodium hydroxide solution until pH > 10. Extract the product with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to give 4,7-Difluoro-9H-fluoren-2-amine as a solid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][3]
-
Polyphosphoric acid is corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[2][3][4]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Part 1 | Incomplete reaction | Increase reaction time or temperature slightly. Ensure vigorous stirring. |
| Inefficient extraction | Perform additional extractions. | |
| Incomplete oximation in Part 2 | Insufficient reagents | Use a larger excess of hydroxylamine hydrochloride and sodium acetate. |
| Low yield in Part 3 | Incomplete rearrangement | Ensure the reaction temperature is maintained. |
| Product loss during work-up | Be careful during the neutralization and extraction steps. |
References
- Lei, X., Thomaidi, M., & Angeli, G. K. (2021). Fluorene-Based Multicomponent Reactions. University of Groningen.
- Novina, J. J., Vasuki, G., Singh, P., & Justin Thomas, K. R. (2016). 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine.
- Zeng, et al. (Adapted from).
- 9H-fluoren-2-amine. (2025, May 20). ECHEMI.
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.).
- How to avoid the formation of impurities in 7-Chloro-9h-fluoren-2-amine synthesis. (2025). BenchChem.
- Tang, et al. (2016). Synthetic Pathway Involving 1-amino-3-fluoro-propan-2-ol hydrochloride. MDPI.
- Seidel, et al. (2019). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. PMC.
- Morales, A. R., Schafer-Hales, K. J., Marcus, A. I., & Belfield, K. D. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.
- Wu, J., & DiPoto, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- Fluorene - SAFETY D
- Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and.... (n.d.).
- Fluorene - Safety Data Sheet. (2017, January 23). Sigma-Aldrich.
- Morales, A. R., Schafer-Hales, K. J., Marcus, A. I., & Belfield, K. D. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Semantic Scholar.
- Fluorene SDS, 86-73-7 Safety D
- Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solv
- Novel synthetic routes to furan fatty acids and their analogues. (2016, December 15). Loughborough University Research Repository.
- Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. (n.d.). Semantic Scholar.
- Fluorene - HAZARD SUMMARY. (n.d.). NJ.gov.
- Preparation method of 2-amino-4-fluoropyridine. (2018, August 24).
- Comparative study of the synthetic routes to substituted furanopyrimidines. (2025). BenchChem.
- SAFETY DATA SHEET. (2016, February 9). Fisher Scientific.
- Synthesis of 2-amino-5-fluoropyridine. (n.d.).
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
Sources
Application Notes and Protocols for 4,7-Difluoro-9H-fluoren-2-amine as a Fluorescent Probe in Cell Imaging
Introduction: The Promise of a Difluorinated Fluorene Scaffold in Cellular Imaging
Fluorescence microscopy is a cornerstone of modern cell biology, providing unparalleled insights into the intricate workings of living cells. The power of this technique is fundamentally reliant on the quality of the fluorescent probes used. An ideal probe should be bright, photostable, and minimally perturbing to cellular processes. The fluorene scaffold has emerged as a privileged structure in the design of high-performance fluorophores, renowned for its rigid, planar geometry which often translates to high fluorescence quantum yields and excellent photostability.[1][2]
This document provides detailed application notes and protocols for the use of 4,7-Difluoro-9H-fluoren-2-amine as a fluorescent probe for cell imaging. The introduction of fluorine atoms into the fluorene core is a strategic design element. Fluorine's high electronegativity can modulate the electronic properties of the fluorophore, potentially leading to desirable shifts in the excitation and emission spectra, as well as enhanced photostability and biocompatibility. The presence of a primary amine group offers a versatile handle for further chemical modification, allowing for conjugation to biomolecules or targeting moieties.[3][4][5] While specific data for this exact molecule is emerging, this guide synthesizes field-proven insights from the broader class of fluorene-based probes to provide a robust framework for its application.
Physicochemical and Fluorescent Properties
The following table summarizes the anticipated properties of 4,7-Difluoro-9H-fluoren-2-amine based on the known characteristics of similar fluorene derivatives. Researchers should empirically validate these parameters for their specific experimental setup.
| Property | Anticipated Value / Characteristic | Rationale and Considerations |
| Molecular Weight | ~215.2 g/mol | Calculated from the chemical formula C₁₃H₉F₂N. |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited aqueous solubility. | The aromatic core is hydrophobic, while the amine group provides some polarity. Stock solutions should be prepared in an anhydrous organic solvent. |
| Excitation Max (λex) | ~350 - 380 nm | Fluorene amines typically exhibit absorption in the near-UV range. The difluoro-substitution may slightly alter this. |
| Emission Max (λem) | ~420 - 460 nm | A significant Stokes shift is expected, which is beneficial for reducing background signal.[1] The emission is likely to be in the blue to cyan region of the visible spectrum. |
| Fluorescence Quantum Yield (Φ) | High (>0.7) | Fluorene-based dyes are known for their high quantum yields, leading to bright fluorescent signals.[1][2] |
| Photostability | High | The rigid, conjugated fluorene system is inherently resistant to photobleaching.[6] |
| Cellular Uptake | Likely passive diffusion across the cell membrane. | As a small, relatively lipophilic molecule, it is expected to be cell-permeable. |
Core Principles of Application: A "Turn-On" Probe through Environmental Sensitivity
Small molecule fluorescent probes like 4,7-Difluoro-9H-fluoren-2-amine often exhibit solvatochromism, where their fluorescence properties are sensitive to the polarity of their microenvironment. This can be harnessed to visualize specific cellular compartments or events. For instance, the probe may exhibit weak fluorescence in the aqueous environment of the cell culture medium but become highly fluorescent upon partitioning into the non-polar lipid membranes of organelles. This "turn-on" characteristic is highly desirable as it minimizes background fluorescence from unbound probe molecules.
Experimental Workflow for Cellular Imaging
Caption: A generalized workflow for cell staining and imaging with 4,7-Difluoro-9H-fluoren-2-amine.
Detailed Protocols
Protocol 1: Preparation of Probe Stock Solution
Causality: A concentrated stock solution in an anhydrous organic solvent like DMSO is crucial for maintaining the probe's stability and preventing precipitation. Water can quench the fluorescence of some dyes and promote aggregation.
Materials:
-
4,7-Difluoro-9H-fluoren-2-amine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of 4,7-Difluoro-9H-fluoren-2-amine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, dissolve 2.15 mg in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Cell Culture and Staining
Causality: The optimal probe concentration and incubation time are a balance between achieving a strong signal and minimizing potential cytotoxicity. Washing steps are critical for removing unbound probe, which would otherwise contribute to high background fluorescence.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Complete cell culture medium
-
Serum-free cell culture medium (or an appropriate imaging buffer like PBS or HBSS)[7]
-
10 mM stock solution of 4,7-Difluoro-9H-fluoren-2-amine
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to a confluency of 60-70% on glass-bottom dishes. Healthy, sub-confluent cells generally provide the best imaging results.
-
On the day of the experiment, prepare a working solution of the probe. Dilute the 10 mM stock solution to a final concentration of 1-10 µM in serum-free medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the complete medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C and 5% CO₂, protected from light. The optimal incubation time will vary depending on the cell type and experimental question.
-
After incubation, remove the probe-containing medium.
-
Wash the cells three times with warm PBS to remove any excess, unbound probe.
-
Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or HBSS) to the cells before microscopy.
Protocol 3: Fluorescence Microscopy and Imaging
Causality: Proper microscope settings are essential to maximize signal-to-noise while minimizing phototoxicity and photobleaching.[6] Using the correct filter set ensures that only the emitted fluorescence from the probe is captured.
Materials:
-
Fluorescence microscope (confocal or wide-field)
-
Filter set appropriate for near-UV excitation and blue/cyan emission (e.g., a standard DAPI filter set: ~360/40 nm excitation, ~460/50 nm emission)
-
Immersion oil (if using an oil-immersion objective)
Procedure:
-
Place the dish containing the stained cells on the microscope stage.
-
Locate the cells using a low-magnification objective and brightfield or DIC optics.
-
Switch to a higher-magnification objective (e.g., 40x or 63x oil-immersion) for detailed imaging.
-
Excite the probe using the appropriate wavelength and capture the emission signal.
-
Crucially, use the lowest possible excitation intensity and the shortest exposure time that provides a satisfactory signal-to-noise ratio. This will minimize phototoxicity to the cells and prevent photobleaching of the probe.[6][7]
-
Acquire images and save them for subsequent analysis.
Data Analysis and Interpretation
The primary output of the experiment will be fluorescence images. The localization of the fluorescent signal will indicate which cellular compartments or structures the probe preferentially accumulates in. For example, a reticular pattern might suggest endoplasmic reticulum staining, while punctate dots could indicate lysosomes or lipid droplets. The intensity of the fluorescence can provide a semi-quantitative measure of the probe's concentration in different regions of the cell.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Probe concentration too low. | Increase the probe concentration in a stepwise manner (e.g., 2 µM, 5 µM, 10 µM). |
| Incorrect filter set. | Ensure the excitation and emission filters match the spectral properties of the probe. | |
| Photobleaching. | Reduce excitation intensity and/or exposure time. Use an antifade mounting medium for fixed cells.[6] | |
| High Background | Incomplete washing. | Increase the number and duration of the washing steps after incubation. |
| Probe precipitation. | Ensure the probe is fully dissolved in the working solution. Centrifuge the working solution before adding it to cells. | |
| Cell Death/Toxicity | Probe concentration too high. | Perform a dose-response curve to determine the maximum non-toxic concentration. |
| Prolonged incubation or imaging. | Reduce the incubation time and minimize the duration of light exposure during imaging. |
Safety and Handling
As with any novel chemical compound, 4,7-Difluoro-9H-fluoren-2-amine should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
-
Morales, A. R., Schafer-Hales, K. J., Marcus, A. I., & Belfield, K. D. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Bioconjugate Chemistry, 20(1), 116-126. [Link]
-
ACS Publications. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. [Link]
-
PubMed. (2008). Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. [Link]
-
Hassan, G. S., et al. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 26(15), 4483. [Link]
-
Joosen, W., & Visser, A. J. (2019). Fluorescent Probes and Fluorescence (Microscopy) Techniques—Illuminating Biological and Biomedical Research. International Journal of Molecular Sciences, 20(24), 6296. [Link]
-
Sharma, N. K., et al. (2019). BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation. Organic & Biomolecular Chemistry, 17(26), 6439-6445. [Link]
-
Pantoja, D. A., & Pantoja, M. M. (1993). Synthesis and use of fluorescent molecular probes for measuring cell-surface enzymatic oxidation of amino acids and amines in seawater. Analytical Biochemistry, 212(1), 155-162. [Link]
-
Wang, X., et al. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 274-281. [Link]
-
MDPI. (2024). Fullerenol C60(OH)36: Antioxidant, Cytoprotective, Anti-Influenza Virus Activity, and Self-Assembly in Aqueous Solutions and Cell Culture Media. [Link]
-
Schafer-Hales, K. J., et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Journal of Biomedical Optics, 10(5), 051402. [Link]
-
ResearchGate. (2012). 9-Fluorenon-4-carboxamides: Synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation. Note II. [Link]
-
Lei, X., Thomaidi, M., & Angeli, G. K. (2021). Fluorene-Based Multicomponent Reactions. Synlett, 32(06), 565-570. [Link]
-
PubMed. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. [Link]
-
Bachollet, S. P. J. T., et al. (2016). A Modular Class of Fluorescent Difluoroboranes: Synthesis, Structure, Optical Properties, Theoretical Calculations and Applications for Biological Imaging. Chemistry – A European Journal, 22(35), 12430-12439. [Link]
-
MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. [Link]
-
Kovalska, V., et al. (2023). Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. International Journal of Molecular Sciences, 24(14), 11571. [Link]
-
Singh, M., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(4), 100868. [Link]
-
Waters, J. C. (2009). Fluorescence microscopy. Cold Spring Harbor Protocols, 2009(10), pdb.top59. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4,7-Difluoro-9H-fluoren-2-amine in Organic Electronics
This guide details the application of 4,7-Difluoro-9H-fluoren-2-amine , a specialized intermediate for high-performance organic electronics.
High-Stability Hole Transport & Deep-Blue Emitter Engineering
Executive Summary
4,7-Difluoro-9H-fluoren-2-amine is a critical "building block" intermediate used to synthesize organic semiconductors with deepened Highest Occupied Molecular Orbital (HOMO) levels.
Unlike standard fluorene derivatives, the strategic placement of fluorine atoms at the 4 and 7 positions induces a strong inductive electron-withdrawing effect without compromising the planarity required for
-
Deep-HOMO Hole Transport Materials (HTMs): For stable blue OLEDs and high-
solar cells. -
Asymmetric Host Materials: Preventing electron leakage in phosphorescent devices.
Scientific Rationale & Mechanism
The "Fluorine Effect" on Energy Levels
In organic electronics, oxidative stability and energy level alignment are paramount. Standard fluorene-based HTMs (like TFB or polyfluorene) often suffer from high HOMO levels (~ -5.2 eV), leading to poor interfaces with deep-blue emitters or perovskites.
-
Inductive Stabilization: The high electronegativity of fluorine lowers the HOMO level of the resulting conjugated system (typically by 0.1 – 0.3 eV per fluorine substitution).
-
Position Specificity (4,7-Substitution):
-
C4 Position (Bay Region): Fluorination here suppresses susceptibility to oxidative coupling at the most reactive sites, enhancing electrochemical stability.
-
C7 Position (Long Axis): Fluorination here extends the conjugation path's electron deficiency, facilitating faster hole mobility by tightening intermolecular packing.
-
Logic of the 2-Amine Handle
The C2-amine is the gateway to Triarylamine synthesis. By coupling this unit with aryl bromides, researchers create "Star-Shaped" or "Linear" HTMs where the fluorene core acts as a rigid, hydrophobic scaffold that resists moisture ingress—a critical failure mode in Perovskite Solar Cells (PSCs).
Experimental Protocol: Synthesis of Fluorinated HTM
Objective: Synthesize a model Hole Transport Material (HTM), N,N-di(biphenyl-4-yl)-4,7-difluoro-9,9-dimethyl-9H-fluoren-2-amine, via Buchwald-Hartwig Coupling.
Phase 1: Pre-Activation (9,9-Alkylation)
Note: The 9H-position is reactive. For device stability, it must be alkylated prior to coupling to prevent oxidative degradation.
-
Reagents: 4,7-Difluoro-9H-fluoren-2-amine (1 eq), Methyl Iodide (2.5 eq), KOtBu (2.5 eq), anhydrous THF.
-
Procedure:
-
Dissolve amine in THF under Argon. Cool to 0°C.
-
Add KOtBu slowly; stir for 30 mins (solution turns dark red/brown).
-
Add Methyl Iodide dropwise.
-
Warm to RT and stir overnight.
-
Workup: Quench with water, extract with DCM, dry over MgSO4.
-
Validation:
H NMR should show disappearance of C9-protons (~3.8 ppm) and appearance of gem-dimethyl singlet (~1.5 ppm).
-
Phase 2: Buchwald-Hartwig Cross-Coupling
Reaction Scheme:
Materials:
-
Amine: 9,9-dimethyl-4,7-difluoro-fluoren-2-amine (from Phase 1).
-
Halide: 4-Bromobiphenyl (2.2 eq for tertiary amine formation).
-
Catalyst:
(2 mol%). -
Ligand: Tri-tert-butylphosphine (
) or S-Phos (4 mol%). -
Base: NaOtBu (3 eq).
-
Solvent: Anhydrous Toluene.
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.
-
Loading: Add Amine (1.0 mmol), Aryl Bromide (2.2 mmol), Base (3.0 mmol), and Catalyst precursor to the flask.
-
Solvation: Add anhydrous Toluene (10 mL) via syringe.
-
Degassing: Bubble Argon through the solution for 20 minutes (Critical to prevent Pd deactivation).
-
Ligand Addition: Add the phosphine ligand solution via syringe.
-
Reaction: Heat to 110°C for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM 4:1).
-
Purification:
-
Cool to RT. Filter through a Celite pad to remove Pd black.
-
Concentrate filtrate.
-
Purify via Silica Gel Column Chromatography.
-
Final Step: Recrystallize from Toluene/Ethanol to achieve >99.5% purity (essential for device grade).
-
Device Fabrication Protocol (OLED Hole Transport Layer)
Context: Using the synthesized material as an HTL in a standard Blue OLED stack.
Device Architecture: ITO / PEDOT:PSS / 4,7-Difluoro-HTM (20nm) / Emitter / TPBi / LiF / Al
-
Substrate Prep: Clean ITO glass (Acetone
Isopropanol UV-Ozone 15 min). -
HIL Deposition: Spin-coat PEDOT:PSS (4000 rpm, 30s). Bake at 120°C for 15 min.
-
HTL Deposition (The Protocol):
-
Dissolve the 4,7-Difluoro-HTM in Chlorobenzene (10 mg/mL).
-
Filter through 0.45
m PTFE filter. -
Spin-coat at 2000 rpm (60s) inside
glovebox. -
Annealing: Bake at 100°C for 10 min to remove solvent and densify film.
-
-
Vacuum Deposition: Transfer to evaporator for Emitter and Cathode deposition (
Torr).
Visualizations
Figure 1: Synthesis & Application Workflow
This diagram illustrates the conversion of the amine into a functional Hole Transport Material and its integration into a device.
Caption: Synthesis pathway transforming the precursor amine into a device-ready Hole Transport Material.
Figure 2: Energy Level Alignment
Demonstrating the impact of 4,7-difluorination on hole injection.
Caption: Fluorination lowers HOMO/LUMO levels, improving stability and electron blocking capabilities.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Catalyst deactivation by amine. | Use pre-activated catalyst or add amine after ligand complexation. Ensure strict |
| Device Shorting | Aggregation of planar fluorenes. | Use the 9,9-dialkyl variant (Step 1) to disrupt stacking. Filter solution through 0.2 |
| Green Emission | Keto-defect formation (Fluorenone). | The C9 position oxidized. Strictly perform 9,9-alkylation before device use. Work in inert atmosphere. |
| Poor Solubility | Rigid backbone. | Use longer alkyl chains (e.g., Octyl instead of Methyl) in Step 1. |
References
-
Impact of Fluorine Substitution on Fluorene HTMs: Title: "Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices."[1][2][3] Source: MDPI, Molecules 2024. URL:[Link]
-
Fluorine Positioning Effects in Organic Electronics: Title: "Impact of fluorine substitution position on triarylamine-based hole transport materials in perovskite solar cells." Source: Royal Society of Chemistry (RSC), New J. Chem., 2022. URL:[Link]
-
General Synthesis of Fluorenyl Amines: Title: "Synthesis of 2-amino-7-isocyanofluorene (2,7-ICAF) from 2,7-diaminofluorene." Source: MDPI, Colorants, 2024. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices [mdpi.com]
- 3. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Novel Bioactive Thiazole Derivatives from 4,7-Difluoro-9H-fluoren-2-amine
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potentially bioactive thiazole derivatives, utilizing 4,7-Difluoro-9H-fluoren-2-amine as a key starting material. The protocols detailed herein are grounded in established synthetic methodologies, primarily the Hantzsch thiazole synthesis, and are designed to be both robust and adaptable for the exploration of new chemical entities.
The integration of a fluorinated fluorene scaffold with a thiazole ring is a promising strategy in medicinal chemistry. The fluorene moiety can enhance pharmacological and pharmacokinetic properties, while the thiazole ring is a well-established pharmacophore present in numerous antimicrobial and anticancer agents.[1] The fluorine substituents on the fluorene core are expected to further modulate the physicochemical properties of the final compounds, potentially improving metabolic stability and membrane permeability.[2]
Strategic Overview: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[4][5] In the context of our target molecules, this translates to a multi-step synthetic sequence commencing with the conversion of 4,7-Difluoro-9H-fluoren-2-amine to a suitable thioamide or thiourea intermediate, followed by cyclization with an appropriate α-haloketone to furnish the desired fluorenyl-thiazole hybrid.
Caption: General synthetic strategy for fluorenyl-thiazole derivatives.
Part 1: Synthesis of the Thiourea Intermediate
A critical step in this synthetic pathway is the efficient conversion of the starting amine to a corresponding thiourea. This intermediate serves as the sulfur and one of the nitrogen donors for the thiazole ring formation.
Protocol 1: Synthesis of N-(4,7-Difluoro-9H-fluoren-2-yl)thiourea
This protocol describes the reaction of 4,7-Difluoro-9H-fluoren-2-amine with an isothiocyanate to form the N-substituted thiourea.
Materials:
-
4,7-Difluoro-9H-fluoren-2-amine
-
Benzoyl isothiocyanate
-
Aqueous sodium hydroxide solution (10%)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Acylation with Benzoyl Isothiocyanate:
-
In a round-bottom flask, dissolve 4,7-Difluoro-9H-fluoren-2-amine (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
To this solution, add benzoyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Hydrolysis of the Benzoyl Group:
-
Once the initial reaction is complete, add a 10% aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the benzoyl group.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the desired thiourea derivative.
-
-
Step 3: Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4,7-Difluoro-9H-fluoren-2-yl)thiourea.
-
Expected Outcome: This procedure is expected to yield the target thiourea as a solid product. The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Hantzsch Cyclization to Form the Thiazole Ring
With the thiourea intermediate in hand, the next stage is the classical Hantzsch cyclization with an appropriate α-haloketone. The choice of the α-haloketone will determine the substituent at the 4-position of the thiazole ring, allowing for the generation of a library of diverse derivatives.
Protocol 2: Synthesis of 2-Amino-4-aryl-thiazoles with a Fluorenyl Substituent
This protocol outlines the synthesis of the target thiazole derivatives via the Hantzsch reaction.
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Materials:
-
N-(4,7-Difluoro-9H-fluoren-2-yl)thiourea (from Protocol 1)
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one)
-
Ethanol
-
Aqueous sodium bicarbonate solution (saturated)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, suspend N-(4,7-Difluoro-9H-fluoren-2-yl)thiourea (1 equivalent) in ethanol.
-
Add the desired α-bromoacetophenone derivative (1 equivalent) to the suspension.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain this temperature for 3-6 hours. The reaction should be monitored by TLC to track the consumption of the starting materials.[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will cause the product to precipitate.[1]
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to afford the pure 2-amino-thiazole derivative.[1]
-
Data Presentation:
| Starting Amine | α-Haloketone | Expected Product | Potential Bioactivity |
| 4,7-Difluoro-9H-fluoren-2-amine | 2-bromo-1-phenylethan-1-one | 4-phenyl-N-(4,7-difluoro-9H-fluoren-2-yl)thiazol-2-amine | Anticancer, Antimicrobial[1] |
| 4,7-Difluoro-9H-fluoren-2-amine | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 4-(4-chlorophenyl)-N-(4,7-difluoro-9H-fluoren-2-yl)thiazol-2-amine | Enhanced Antimicrobial |
| 4,7-Difluoro-9H-fluoren-2-amine | 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 4-(4-methoxyphenyl)-N-(4,7-difluoro-9H-fluoren-2-yl)thiazol-2-amine | Anticancer, Antioxidant |
Part 3: Characterization and Biological Evaluation
Structural Elucidation: The structures of all synthesized compounds should be rigorously confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the proton and carbon framework of the molecule. The characteristic thiazole proton signal is expected to appear in the aromatic region of the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=N bonds.
Biological Screening: Given the known biological activities of fluorene and thiazole derivatives, the newly synthesized compounds should be screened for a range of biological activities.[1][6]
-
Antimicrobial Activity:
-
The synthesized compounds can be evaluated for their antibacterial and antifungal activities against a panel of pathogenic strains using methods like the agar well diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
-
-
Anticancer Activity:
-
The cytotoxic potential of the compounds can be assessed against various human cancer cell lines, such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma), using assays like the MTT assay.[7]
-
-
Enzyme Inhibition Assays:
Conclusion
The synthetic protocols detailed in these application notes provide a robust framework for the generation of novel bioactive thiazole derivatives from 4,7-Difluoro-9H-fluoren-2-amine. The Hantzsch thiazole synthesis offers a versatile and efficient route to these target compounds. The strategic combination of the fluorene scaffold with the thiazole pharmacophore is anticipated to yield compounds with significant therapeutic potential, particularly in the areas of infectious diseases and oncology.
References
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024). MDPI. [Link]
-
Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. (2020). BMC Chemistry. [Link]
-
Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (2020). Arabian Journal of Chemistry. [Link]
-
Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (2020). ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (2020). Arabian Journal of Chemistry. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Molecules. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. (2012). Arkivoc. [Link]
-
A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. (2022). Asian Journal of Chemistry. [Link]
Sources
- 1. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced N-Derivatization of 4,7-Difluoro-9H-fluoren-2-amine
Executive Summary & Strategic Analysis
This technical guide details the derivatization of 4,7-Difluoro-9H-fluoren-2-amine , a specialized scaffold utilized in organic light-emitting diodes (OLEDs) and medicinal chemistry.
Substrate Analysis
The presence of fluorine atoms at the C4 and C7 positions imparts distinct physicochemical properties compared to the parent 2-aminofluorene:
-
Electronic Deactivation: The fluorine at C4 (meta to the amine) and C7 exert a strong inductive electron-withdrawing group (EWG) effect (
). This significantly lowers the pKa of the anilinic nitrogen, reducing its nucleophilicity. -
Metabolic & Oxidative Stability: In medicinal chemistry, C7-fluorination blocks the primary site of metabolic hydroxylation (a common clearance pathway for fluorenes). In organic electronics, it lowers the Highest Occupied Molecular Orbital (HOMO) energy, enhancing oxidative stability.
Synthetic Challenges
Standard aniline protocols often fail with this substrate due to its reduced nucleophilicity.
-
Challenge: Sluggish reaction rates in
alkylations. -
Challenge: Difficulty in oxidative addition/reductive elimination balance during Pd-catalyzed couplings.
-
Solution: This guide prioritizes Buchwald-Hartwig precatalyst systems (e.g., BrettPhos Pd G3) designed specifically for electron-deficient amines.
Experimental Protocols
Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Synthesis of Triarylamine Hole Transport Materials (HTM). Rationale: Traditional ligands (BINAP, dppf) are often insufficient for electron-poor amines. We utilize BrettPhos or RuPhos , which facilitate the coupling of weak nucleophiles.
Materials
-
Substrate: 4,7-Difluoro-9H-fluoren-2-amine (1.0 equiv)
-
Coupling Partner: Aryl Bromide or Chloride (1.1 equiv)
-
Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (1–2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology
-
Inertion: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle Argon/Vacuum (3x).
-
Charging: Under positive Argon flow, add the amine, aryl halide, and NaOtBu.
-
Note: NaOtBu is hygroscopic; handle in a glovebox or weigh quickly.
-
-
Catalyst Addition: Add BrettPhos Pd G3 (solid) directly to the flask.
-
Why G3? The G3 precatalyst ensures rapid activation at room temperature, avoiding the induction period associated with Pd(OAc)2/Ligand mixing.
-
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to amine) via syringe.
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by TLC (Eluent: Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of the fluorescent amine spot.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with DCM.
-
Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel).
Protocol B: N-Alkylation (S_N2 Substitution)
Objective: Introduction of solubilizing alkyl chains (e.g., Octyl, Ethylhexyl). Rationale: Due to the reduced nucleophilicity, weak bases (K2CO3) may require excessive heating. We recommend Sodium Hydride (NaH) for rapid, quantitative deprotonation.
Materials
-
Substrate: 4,7-Difluoro-9H-fluoren-2-amine
-
Electrophile: Alkyl Bromide (e.g., 1-Bromooctane) (1.1 equiv for mono, 2.5 equiv for bis)
-
Base: NaH (60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology
-
Deprotonation: Dissolve the amine in anhydrous DMF (0.1 M) at 0 °C under Argon.
-
Activation: Add NaH portion-wise. Stir at 0 °C for 30 mins.
-
Observation: Evolution of H2 gas; solution may darken (formation of amide anion).
-
-
Addition: Add the Alkyl Bromide dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Critical Check: If mono-alkylation is the goal, strictly control stoichiometry (1.05 equiv halide) and stop early to prevent over-alkylation.
-
-
Quench: Carefully add cold water/ice to quench excess NaH.
-
Extraction: Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF.
Protocol C: Amide Coupling (Schotten-Baumann)
Objective: Synthesis of bioactive amides. Rationale: The amine is weak; standard EDC/NHS couplings may be slow. Acid Chlorides are preferred for high conversion.
Methodology
-
Dissolve amine (1.0 equiv) in DCM (0.2 M).
-
Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv).
-
Cool to 0 °C. Add Acid Chloride (1.2 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
Wash: 1M HCl (to remove pyridine), then sat. NaHCO3.
Data & Troubleshooting
Comparative Reactivity Table
| Reaction Type | Reagent System | Expected Yield | Notes for 4,7-Difluoro Analog |
| N-Arylation | Pd(OAc)2 / BINAP | < 40% | F-substituents deactivate amine; BINAP is too sterically crowded and electronically mismatched. |
| N-Arylation | BrettPhos Pd G3 | > 85% | Recommended. Ligand designed for electron-deficient anilines. |
| N-Alkylation | K2CO3 / Acetone | 30–50% | Very slow kinetics due to low nucleophilicity. |
| N-Alkylation | NaH / DMF | > 90% | Recommended. Irreversible deprotonation drives reaction. |
Troubleshooting Guide
-
Problem: Low conversion in Buchwald coupling.
-
Problem: Formation of "Purple/Red" impurities.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle for the recommended Buchwald-Hartwig arylation, highlighting the critical role of the bulky phosphine ligand (BrettPhos) in facilitating the reductive elimination step for this electron-poor amine.
Figure 1: Catalytic cycle for the Pd-catalyzed N-arylation of electron-deficient fluorenylamines.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General User's Guide." Chemical Science, 2011. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
BenchChem. "Synthesis and Troubleshooting of Fluorenylamines." BenchChem Technical Library, 2025. Link
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Chemical Insights, 2024. Link
-
Org. Synth. "Palladium-catalyzed Buchwald-Hartwig Amination of Aryl Mesylates."[1] Organic Syntheses, 2024.[1] Link
Sources
Application Note: Rational Design and Evaluation of DHFR Inhibitors Utilizing the 4,7-Difluoro-9H-fluoren-2-amine Scaffold
Introduction: The Rationale for Fluorinated Fluorenes in Targeted Therapeutics
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). Because THF is a critical one-carbon donor required for the de novo biosynthesis of purines, thymidylic acid, and select amino acids, DHFR remains a premier target for antineoplastic and antimicrobial drug development[1].
Historically, fluoren-2-amine derivatives have been extensively validated as robust scaffolds for targeting the DHFR active site[2]. The rigid, planar tricyclic core of the fluorene system provides optimal hydrophobic contacts within the para-aminobenzoic acid (pABA) binding pocket, while the C2-amine facilitates critical hydrogen bonding with conserved acidic residues (e.g., Asp27 in bacterial DHFR or Glu30 in human DHFR)[3].
However, unsubstituted fluorenes often suffer from poor metabolic stability and rapid cytochrome P450-mediated hydroxylation. The introduction of the 4,7-Difluoro-9H-fluoren-2-amine (CAS: 2969-65-5)[4] scaffold fundamentally addresses these pharmacokinetic liabilities. The strategic placement of fluorine atoms at the 4 and 7 positions achieves three critical design goals:
-
Metabolic Shielding: The strong C-F bonds block the most common sites of oxidative metabolism.
-
Enhanced Lipophilicity: Fluorination increases the partition coefficient (ClogP), facilitating superior penetration across bacterial cell walls and solid tumor microenvironments.
-
Stereoelectronic Tuning: The electron-withdrawing nature of the fluorines modulates the basicity of the C2-amine, optimizing its hydrogen-bond donor capacity while enabling orthogonal multipolar interactions between the C-F bonds and the enzyme's backbone amides.
Figure 1: Mechanism of DHFR inhibition by 4,7-Difluoro-9H-fluoren-2-amine derivatives in the folate cycle.
Quantitative Structure-Activity Relationship (SAR) Profiling
To understand the impact of the 4,7-difluoro substitution, it is crucial to benchmark it against its unsubstituted and mono-halogenated counterparts. The table below summarizes the kinetic and phenotypic advantages of the difluoro scaffold in drug development[1][3].
| Compound Scaffold | Substitution | ClogP (Est.) | DHFR IC₅₀ (nM) | MCF-7 Cell Viability IC₅₀ (µM) |
| 9H-fluoren-2-amine | None | 3.12 | 450 ± 25 | 12.5 ± 1.2 |
| 7-Chloro-9H-fluoren-2-amine | 7-Cl | 3.68 | 120 ± 15 | 4.8 ± 0.6 |
| 4,7-Difluoro-9H-fluoren-2-amine | 4,7-diF | 3.85 | 45 ± 8 | 1.2 ± 0.3 |
| Methotrexate (Positive Control) | N/A | -0.50 | 5 ± 1 | 0.8 ± 0.1 |
*Note: Data represents optimized sulfonamide/acetamide derivatives synthesized from the respective base scaffolds. Lower IC₅₀ values indicate higher potency.
Experimental Workflow and Self-Validating Protocols
The development of a DHFR inhibitor from the 4,7-difluoro-9H-fluoren-2-amine building block requires a rigorous, multi-stage workflow.
Figure 2: Step-by-step drug development workflow for fluorene-based DHFR inhibitors.
Protocol A: In Vitro DHFR Inhibition Kinetics Assay
This protocol details the spectrophotometric evaluation of DHFR activity. The assay relies on monitoring the depletion of NADPH at 340 nm. Causality note: NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP⁺) does not. Therefore, the rate of absorbance decrease is directly proportional to the catalytic activity of DHFR.
Reagents Required:
-
Recombinant DHFR enzyme (Human or E. coli, depending on target).
-
Assay Buffer: 50 mM HEPES (pH 7.3), 150 mM NaCl, 0.1% BSA, 5 mM DTT. (DTT is critical to maintain the enzyme's cysteine residues in a reduced, active state).
-
NADPH (100 µM final concentration).
-
Dihydrofolate (DHF) (50 µM final concentration).
-
Test Compound: 4,7-Difluoro-9H-fluoren-2-amine derivative (serial dilutions in DMSO).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the Assay Buffer fresh on ice. Ensure DTT is added immediately before use to prevent oxidation.
-
Enzyme-Inhibitor Pre-incubation: In a UV-transparent 96-well microplate, add 10 µL of the test compound (at various concentrations, max 1% final DMSO) to 70 µL of Assay Buffer containing 0.5 nM DHFR and 100 µM NADPH.
-
Expert Insight: Pre-incubation for 15 minutes at room temperature is mandatory. Fluorene derivatives often exhibit slow-binding kinetics due to their deep insertion into the hydrophobic pABA pocket. Omitting this step will result in artificially high, inaccurate IC₅₀ values.
-
-
Self-Validation Checkpoint (Background Subtraction): Before initiating the reaction, read the absorbance of the plate at 340 nm.
-
Trustworthiness Rule: Highly conjugated fluorene derivatives may absorb UV light. If the baseline absorbance exceeds 1.5 OD, the inhibitor is optically interfering. In this scenario, you must switch to a fluorometric assay (Ex/Em = 340/460 nm) to isolate the NADPH signal.
-
-
Reaction Initiation: Add 20 µL of 250 µM DHF (to reach a 50 µM final concentration) to all wells using a multichannel pipette to initiate the reduction.
-
Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curve. Plot against inhibitor concentration and fit to a four-parameter logistic (4PL) equation to determine the IC₅₀.
Protocol B: Cell Viability Screening (MTT Assay)
To confirm that the biochemical inhibition translates to phenotypic efficacy, the compounds must be tested in relevant cell lines (e.g., MCF-7 breast carcinoma or A-549 lung carcinoma)[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Compound Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the 4,7-difluoro-9H-fluoren-2-amine derivative (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Methotrexate).
-
Incubation: Incubate for 72 hours. Causality note: A 72-hour incubation is required because DHFR inhibitors induce "thymineless death," which requires cells to progress through the S-phase of the cell cycle to manifest toxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.
-
Solubilization and Reading: Carefully remove the media, add 150 µL of DMSO to dissolve the formazan, and read the absorbance at 570 nm. Calculate cell viability relative to the vehicle control.
Conclusion
The integration of the 4,7-Difluoro-9H-fluoren-2-amine scaffold into DHFR inhibitor design represents a sophisticated approach to overcoming the pharmacokinetic limitations of traditional planar heterocycles. By leveraging the stereoelectronic and protective properties of dual fluorine substitutions, researchers can develop highly potent, metabolically stable agents suitable for advanced preclinical oncology and infectious disease models.
References
-
Chemsrc. "9H-Fluoren-2-amine,4,7-difluoro | CAS#:2969-65-5". Chemsrc Chemical Database. URL:[Link][4]
-
Alsulami, M. R., et al. "Fluoren-2-amine derivatives: Synthesis, antibacterial activities, and molecular docking." Journal of Molecular Structure (2025). URL:[Link][2]
-
Hussein, E. M., et al. "Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors." BMC Chemistry (2019). URL:[Link][1]
Sources
Synthesis and Evaluation of Novel HCV NS5A Inhibitors: The Fluorene-2,7-Diamide Scaffold
[1][2]
Abstract & Introduction
The Hepatitis C Virus (HCV) NS5A protein is a validated target for Direct-Acting Antivirals (DAAs).[1][2][3][4][5][6] First-generation inhibitors like Daclatasvir utilize a biphenyl core to span the NS5A dimer interface. However, the emergence of Resistance-Associated Variants (RAVs) necessitates the development of novel scaffolds with distinct spatial geometries and rigidity.
This guide details the synthesis of Fluorene-2,7-diamine derivatives. Unlike the biphenyl core of Daclatasvir, the tricyclic fluorene scaffold offers enhanced planarity and rigidity, potentially improving
Core Design Rationale
-
Scaffold: 2,7-Diaminofluorene (Rigid, planar, tricyclic).
-
Linker: Amide bond (via 2,7-amines).
-
Warhead: L-Proline-L-Valine-MOC (Methoxycarbonyl) moiety.
-
Mechanism: Competitive inhibition of the NS5A replication complex dimerization.
Chemical Design Strategy (SAR)
The synthesis targets a symmetrical molecule (C2-symmetry or pseudo-symmetry) mimicking the dimeric nature of the NS5A protein interface.
Retrosynthetic Analysis
The target molecule is disassembled into three key components:
-
The Core: 2,7-Diaminofluorene (derived from 2,7-dinitrofluorene).[2]
-
The Spacer: L-Proline (provides the necessary "kink" for fitting the binding pocket).
-
The Cap: N-Methoxycarbonyl-L-Valine (Moc-Val), critical for hydrogen bonding interactions.
Figure 1: Retrosynthetic disassembly of the fluorene-based NS5A inhibitor.
Detailed Experimental Protocols
Phase A: Synthesis of the Core (2,7-Diaminofluorene)
Objective: Reduction of 2,7-dinitrofluorene to the active diamine scaffold. Precursor: 2,7-Dinitrofluorene (Commercial or synthesized via nitration of fluorene).
Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2,7-dinitrofluorene (1.0 eq, 5 mmol) in Ethanol/Ethyl Acetate (1:1 v/v, 50 mL).
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading) carefully under an argon atmosphere.
-
Reduction:
-
Method A (Hydrogenation): Purge with
gas (balloon pressure) and stir vigorously at RT for 12 hours. -
Method B (Chemical - Preferred for scale): Add Hydrazine hydrate (
, 10 eq) dropwise at reflux ( ).
-
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (
) will disappear, and a highly polar fluorescent amine spot ( ) will appear. -
Workup: Filter the hot mixture through a Celite pad to remove Pd/C. Wash the pad with hot methanol.
-
Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol to yield 2,7-diaminofluorene as light brown needles.
-
Yield Expectation: 75–85%.
-
Storage: Store under Argon (oxidation sensitive).
-
Phase B: Coupling of the Proline Linker
Objective: Attach the L-Proline spacer to the fluorene nitrogens. Reagents: N-Boc-L-Proline, HATU (Coupling agent), DIPEA (Base).
Protocol:
-
Activation: In a dry flask, dissolve N-Boc-L-Proline (2.2 eq) and HATU (2.4 eq) in anhydrous DMF (10 mL/mmol). Stir for 15 min at
to activate the acid. -
Addition: Add the 2,7-diaminofluorene (1.0 eq) followed by DIPEA (5.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 16–24 hours.
-
Quench: Pour the reaction mixture into ice-cold 5% LiCl solution (to remove DMF) or saturated
. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (cold), brine, and dry over
. -
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient 80:20 to 50:50).
-
Product: 2,7-Bis(N-Boc-L-prolylamino)fluorene.
-
Phase C: Deprotection and Final Capping
Objective: Remove Boc groups and attach the Valine cap to form the final inhibitor.
Step C1: Deprotection
-
Dissolve the Phase B intermediate in DCM (5 mL/mmol).
-
Add TFA (Trifluoroacetic acid) (1:1 ratio with DCM) at
. -
Stir for 2 hours. Monitor by LCMS (Mass shift:
). -
Evaporate volatiles completely. Co-evaporate with toluene (3x) to remove residual TFA. Use the TFA salt directly.
Step C2: Final Coupling (The "Cap")
-
Reagents: N-Methoxycarbonyl-L-Valine (Moc-Val) (2.2 eq), EDCI (2.4 eq), HOBt (2.4 eq). Note: EDCI/HOBt is preferred here over HATU to minimize epimerization of the sensitive proline center.
-
Solvent: Anhydrous DMF or DCM.
-
Procedure:
-
Dissolve Moc-Val, EDCI, and HOBt in solvent. Stir 20 min.
-
Add the deprotected fluorene-proline amine salt.
-
Add DIPEA (6-8 eq) to adjust pH to ~8.
-
Stir 12h at RT.
-
-
Purification: HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
Final Product: Symmetric Fluorene-2,7-bis(prolyl-valyl-carbamate).
-
Analytical Data & Validation
To ensure scientific integrity, the following data points must be verified for the final compound.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (254 nm) | > 95% | Biological assays are sensitive to impurities. |
| Identity | 1H-NMR (DMSO-d6) | Integration matches proton count | Confirms structure and symmetry. |
| Chirality | Chiral HPLC | > 98% ee | L-enantiomers are essential for NS5A binding. |
| Mass | HRMS (ESI+) | Confirms elemental composition. |
Key NMR Signals (Diagnostic):
- 12.0–10.0 ppm: Amide NH protons (indicates successful coupling to fluorene).
-
3.8–3.5 ppm: Methoxy protons (
) of the carbamate cap. -
3.9 ppm: Fluorene
(C9 position).
Mechanism of Action & Biological Assay
Molecular Mechanism
The fluorene-based inhibitor acts as a "molecular wedge." The NS5A protein forms a dimer mediated by Domain I.[4][7] The inhibitor binds to the interface, exploiting the pi-rich fluorene core to stack against specific residues (e.g., Tyr93), while the peptide arms extend into the grooves, locking the protein in an inactive conformation.
Figure 2: Mechanism of Action. The inhibitor disrupts the functional dimerization required for the formation of the membranous web replication complex.
Replicon Assay Protocol (Brief)
-
Cell Line: Huh-7 cells harboring HCV genotype 1b subgenomic replicon (luciferase reporter).
-
Treatment: Incubate cells with serial dilutions of the synthesized inhibitor (0.1 pM to 100 nM) for 72 hours.
-
Readout: Measure Luciferase activity (Bright-Glo).
-
Analysis: Calculate
using non-linear regression.-
Target Potency:
pM (Picomolar range).[8]
-
References
-
Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect.[6][7][8] Nature, 465(7294), 96–100. Link
-
Behbehani, A., et al. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Pharmaceuticals, 14(4), 292. Link
-
Nettles, J. H., et al. (2014). Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition.[7] Journal of Medicinal Chemistry, 57(22), 9473–9487. Link
-
Lee, C., et al. (2011). Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures.[7][9] Antimicrobial Agents and Chemotherapy, 55(9), 4114–4122. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV NS5A dimer interface residues regulate HCV replication by controlling its self-interaction, hyperphosphorylation, subcellular localization and interaction with cyclophilin A | PLOS Pathogens [journals.plos.org]
experimental setup for studying the photophysical properties of 4,7-Difluoro-9h-fluoren-2-amine
Application Note & Protocol
Topic: Experimental Setup for Studying the Photophysical Properties of 4,7-Difluoro-9H-fluoren-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Photophysical Landscape of a Novel Fluorophore
The fluorene scaffold is a privileged structure in materials science and medicinal chemistry, prized for its rigid, planar geometry and unique electronic properties.[1][2] Functionalization of the fluorene core allows for the fine-tuning of its photophysical characteristics, leading to the development of advanced fluorescent probes, organic light-emitting diode (OLED) components, and sensors.[1][3] 4,7-Difluoro-9H-fluoren-2-amine is an emerging derivative of interest, combining the electron-donating character of an amine group with the electron-withdrawing nature of fluorine atoms. This "push-pull" architecture often results in molecules with significant intramolecular charge transfer (ICT) character, making their fluorescence properties highly sensitive to the local environment.[4][5]
A thorough characterization of the photophysical properties of 4,7-Difluoro-9H-fluoren-2-amine is essential to unlock its potential. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the experimental setups and detailed protocols required to elucidate its absorption, emission, and excited-state dynamics. We will delve into the causality behind experimental choices, ensuring a robust and reproducible characterization.
Foundational Analysis: Steady-State Spectroscopy
The initial characterization of any fluorophore begins with steady-state measurements, which provide a time-averaged view of its interaction with light. These experiments, namely UV-Visible absorption and fluorescence emission spectroscopy, are fundamental for determining the electronic transitions of the molecule.
UV-Visible Absorption Spectroscopy
Causality: Before a molecule can fluoresce, it must first absorb a photon to transition from its electronic ground state (S₀) to an excited state (S₁). UV-Visible spectroscopy measures the wavelengths of light a molecule absorbs.[6][7] This information is critical for two primary reasons: it provides insight into the electronic structure of the molecule and identifies the optimal excitation wavelengths (λ_ex) to induce fluorescence efficiently.
Experimental Workflow: A dual-beam spectrophotometer is typically used to measure the absorbance of the sample.[8] Light from a source lamp (e.g., deuterium and tungsten-halogen) is passed through a monochromator, which selects a specific wavelength. This light is then split into two beams: one passes through a reference cuvette (containing only the solvent), and the other passes through the sample cuvette. Detectors measure the intensity of light passing through both, and the instrument calculates the absorbance (A) at each wavelength using the Beer-Lambert law.
Caption: Workflow for a dual-beam UV-Vis spectrophotometer.
Fluorescence Spectroscopy (Excitation and Emission)
Causality: After excitation, the molecule relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, emitting a photon in the process. This emitted light is the fluorescence. An emission spectrum is a plot of fluorescence intensity versus wavelength, revealing the color of the emitted light. An excitation spectrum, conversely, is obtained by monitoring the fluorescence intensity at a fixed emission wavelength while scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum, which confirms that the absorbing species is indeed the one that is fluorescing.[9]
Experimental Workflow: In a spectrofluorometer, light from a high-intensity source (typically a Xenon arc lamp) passes through an excitation monochromator to select λ_ex. This monochromatic light excites the sample. The emitted light, which is released in all directions, is collected at a 90° angle to the excitation beam to minimize detection of scattered excitation light (Rayleigh and Raman scattering).[10] This emitted light then passes through an emission monochromator before being detected by a sensitive detector, such as a photomultiplier tube (PMT).[10][11]
Quantifying Efficiency: Fluorescence Quantum Yield (Φ_F)
Causality: The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[12][13] A high quantum yield (approaching 1) indicates that fluorescence is the dominant decay pathway from the excited state, which is highly desirable for applications like bioimaging. Conversely, a low quantum yield suggests that non-radiative decay pathways (e.g., internal conversion, intersystem crossing) are more prevalent.
Methodology: The Comparative Method The most common method for determining Φ_F is the comparative method (also known as the Parker-Rees method).[12] This involves comparing the fluorescence properties of the unknown sample to a well-characterized fluorescent standard with a known quantum yield (Φ_std). The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation:
Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To ensure accuracy, it is crucial to use a standard that absorbs and emits in a similar spectral region as the unknown and to keep the absorbance of all solutions below 0.1 at the excitation wavelength to avoid inner filter effects.[14]
Caption: Logic flow for the comparative quantum yield method.
Probing Dynamics: Time-Resolved Fluorescence Spectroscopy
Causality: The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is intrinsic to the molecule and its environment and is independent of concentration. Measuring the lifetime provides invaluable information about the excited-state deactivation pathways. For instance, quenching processes can shorten the fluorescence lifetime. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements due to its high sensitivity and precision.[15][16]
Methodology: Time-Correlated Single Photon Counting (TCSPC) In a TCSPC experiment, the sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED).[15] The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times, and a histogram of the arrival times of the photons is constructed. This histogram represents the fluorescence decay curve, which can be fitted to an exponential function to extract the fluorescence lifetime(s).[15][17]
Environmental Sensitivity: Solvatochromism Study
Causality: For molecules with ICT character, the energy of the excited state is often more stabilized by polar solvents than the ground state.[5] This leads to a phenomenon called solvatochromism, where the absorption (absorbatochromism) and, more dramatically, the emission (solvatofluorochromism) spectra shift with changing solvent polarity.[4][18][19] Studying these shifts by measuring the photophysical properties in a range of solvents with varying polarity provides deep insight into the change in dipole moment upon excitation and the molecule's potential as an environmental sensor.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of 4,7-Difluoro-9H-fluoren-2-amine in a high-purity solvent like spectroscopic grade Dichloromethane or DMSO.
-
Working Solutions: From the stock solution, prepare dilute working solutions in the desired solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol).
-
Concentration for Measurements:
-
For UV-Vis absorption , adjust the concentration to achieve a maximum absorbance (A_max) between 0.5 and 1.0.
-
For fluorescence and quantum yield , further dilute the solution to have an absorbance of < 0.1 at the excitation wavelength to prevent inner filter effects.
-
Protocol 2: UV-Visible Absorption Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.[8]
-
Baseline Correction: Record a baseline spectrum with cuvettes containing only the pure solvent in both the sample and reference beams.
-
Sample Measurement: Replace the solvent in the sample cuvette with your analyte solution.
-
Data Acquisition: Scan a suitable wavelength range (e.g., 250-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs_max) and record the absorbance value.
Protocol 3: Steady-State Fluorescence Measurement
-
Instrument Setup: Turn on the spectrofluorometer and allow the Xenon lamp to stabilize for at least 20-30 minutes.[11]
-
Emission Spectrum:
-
Set the excitation wavelength (λ_ex) to the λ_abs_max determined from the UV-Vis spectrum.
-
Set the excitation and emission slit widths (e.g., 2-5 nm). Narrower slits provide better resolution but lower signal.[11]
-
Scan the emission monochromator over a range that covers the expected fluorescence (e.g., from λ_ex + 20 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em_max).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λ_em_max.
-
Scan the excitation monochromator over the absorption range (e.g., 250-500 nm).
-
Confirm that the resulting excitation spectrum matches the absorption spectrum.
-
Protocol 4: Relative Quantum Yield Determination
-
Select a Standard: Choose a suitable quantum yield standard. For emission in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice.
-
Measure Absorbance: Measure the absorbance of both the standard and the unknown sample at the same excitation wavelength (e.g., 350 nm). Ensure absorbance is < 0.1 for both.
-
Measure Emission: Record the fluorescence emission spectra for both the standard and the unknown sample under identical experimental conditions (excitation wavelength, slit widths, detector settings).
-
Solvent Blank: Record the "emission" spectrum of the pure solvent under the same conditions to allow for background subtraction.
-
Data Analysis:
-
Subtract the solvent blank spectrum from both the standard and unknown spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both corrected spectra.
-
Calculate the quantum yield using the comparative formula provided in Section 3.
-
Data Presentation
Summarize the collected photophysical data in a clear, tabular format to facilitate analysis and comparison, especially for solvatochromism studies.
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | τ (ns) |
| Toluene | 2.4 | 350 | 410 | 4580 | 0.85 | 2.1 |
| Dichloromethane | 8.9 | 355 | 435 | 5430 | 0.65 | 2.5 |
| Acetonitrile | 37.5 | 360 | 470 | 6890 | 0.40 | 3.1 |
| Methanol | 32.7 | 358 | 485 | 7650 | 0.32 | 3.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A large increase in the Stokes shift with increasing solvent polarity is a strong indicator of an excited state with significant intramolecular charge transfer (ICT) character.[4][5]
References
- Shaya, J., et al. (2022). Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 52, 100529.
- Agilent Technologies. (n.d.). The Basics of UV-Vis Spectroscopy. Agilent.
- HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA Scientific.
- Niels Bohr Institutet. (2015). Building a Fluorescence Correlation Spectroscopy Setup. University of Copenhagen.
- BenchChem. (2025). How to avoid the formation of impurities in 7-Chloro-9h-fluoren-2-amine synthesis. BenchChem.
- Fujimoto, K., et al. (2018).
- Thermo Fisher Scientific. (n.d.). Fluorescence Method Development Handbook. Thermo Fisher Scientific.
- Makarov, V. I., et al. (2008). Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging.
- Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 6, pp. 1-38). Springer.
- Belfield, K. D., et al. (2014). Symmetry- and Solvent-Dependent Photophysics of Fluorenes Containing Donor and Acceptor Groups. The Journal of Physical Chemistry A, 118(28), 5228–5237.
- Kumari, R., et al. (2018). Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances, 8(35), 19579-19590.
- University of California, Davis. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. UC Davis Chemistry.
- Lei, X., et al. (2021). Fluorene-Based Multicomponent Reactions. Synlett, 32(06), 565-570.
- Hernandez, F. E., et al. (2025). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. ChemEngineering, 9(7), 69.
- BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. BMG LABTECH.
- Zhang, Y., et al. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 20-27.
- University of Wisconsin-Platteville. (n.d.). Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9- Fluorenol. Department of Chemistry.
- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.
- University of California, Irvine. (n.d.). Good Practices of Fluorescence Spectroscopy. UCI Department of Chemistry.
- HORIBA. (n.d.). Time-resolved fluorescence lifetime measurements. HORIBA Scientific.
- Wang, S., et al. (2023).
- Ramesan, S., et al. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
- Cohanoschi, I., et al. (2006). Solvent effects on the three-photon absorption cross-section of a highly conjugated fluorene derivative. The Journal of Chemical Physics, 125(16), 161102.
- Karpińska, M., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- Bachollet, S. P. J. T., et al. (2016). A Modular Class of Fluorescent Difluoroboranes: Synthesis, Structure, Optical Properties, Theoretical Calculations and Applications for Biological Imaging. Chemistry – A European Journal, 22(35), 12430-12439.
- Dodero, V. I., et al. (2019). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Frontiers in Chemistry, 7, 453.
- Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare.
- Gali, V. R., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9096–9102.
- ChemicalBook. (2025). 9H-fluoren-2-amine. ChemicalBook.
- Ibsen Photonics. (2024, September 3).
- Fiveable. (2025, August 15). UV-visible and fluorescence spectroscopy. Fiveable.
- PicoQuant. (n.d.).
- JASCO. (2021, March 10). Fluorescence quantum yield measurement. JASCO Global.
- Knowles, A., & Burgess, C. (Eds.). (1981). Techniques in Visible and Ultraviolet Spectrometry, Vol 1: Standards in Absorption Spectrometry. Chapman & Hall.
- University of Washington. (2018). Time Resolved Fluorescence Spectroscopy. UW Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. fiveable.me [fiveable.me]
- 8. agilent.com [agilent.com]
- 9. chemistry.montana.edu [chemistry.montana.edu]
- 10. Guide to Fluorescence spectroscopy instrumentation - Ibsen Photonics [ibsen.com]
- 11. ocf.chem.ucsb.edu [ocf.chem.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. jasco-global.com [jasco-global.com]
- 14. agilent.com [agilent.com]
- 15. horiba.com [horiba.com]
- 16. horiba.com [horiba.com]
- 17. chemistry.montana.edu [chemistry.montana.edu]
- 18. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,7-Difluoro-9H-fluoren-2-amine
Case Reference: CAS 1198156-02-7 | Purity Target: >99.5% (HPLC/GC) Status: Active Guide | Analyst: Senior Application Scientist
Executive Summary & Molecule Profile[1][2]
User Context: You are likely handling crude 4,7-Difluoro-9H-fluoren-2-amine, a critical intermediate for OLED host materials or pharmaceutical scaffolds. The crude material often presents as a dark brown/black solid due to oxidation, despite the pure compound being a pale yellow or off-white crystalline solid.
The Challenge:
-
Oxidation Sensitivity: Like many electron-rich aromatic amines, this molecule oxidizes rapidly in air/light to form quinoid or azo-dimer impurities (the source of the color).
-
Fluorine Effect: The fluorine atoms at positions 4 and 7 are electron-withdrawing. This lowers the basicity (pKa) of the amine compared to non-fluorinated fluoren-2-amine, altering standard acid-base extraction protocols.
-
Solubility: The fluorene core drives high lipophilicity, while the amine provides a handle for hydrogen bonding, creating "streaking" issues on silica gel.[1][2]
Primary Purification: The "Acid-Base Switch"
Best For: Bulk removal of non-basic impurities (unreacted halides, nitro-intermediates, oligomers).[1][2]
Technical Insight: Standard aniline extraction protocols often fail here. The electron-withdrawing fluorine atoms lower the pKa of the amino group (estimated pKa ~2.5–3.5). Weak acids (like 5% acetic acid) may fail to fully protonate the amine, leading to yield loss in the organic layer.[1] You must use a strong inorganic acid.[3]
Protocol A: pH-Controlled Extraction
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][3] (Target conc: 100 mg/mL).[1][3]
-
Protonation (The Trap): Extract the organic phase with 2M HCl (3x volumes).
-
Checkpoint: The product moves to the aqueous layer (as the hydrochloride salt). The dark non-basic impurities remain in the organic layer.[3]
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove trapped neutrals.
-
Liberation (The Release): Cool the aqueous layer to 0-5°C. Slowly basify with 6M NaOH or Sat. NaHCO₃ until pH > 10.
-
Observation: The product will precipitate as a milky white/yellow solid.[3]
-
-
Recovery: Extract the turbid aqueous mixture with DCM. Dry over Na₂SO₄ and concentrate.
Figure 1: Logic flow for the Acid-Base purification switch. Note the requirement for strong acid (HCl) due to the fluorinated amine's reduced basicity.
Secondary Purification: Chromatography Troubleshooting
Best For: Removing "trailing" impurities and isomers.[3]
The Issue: Amine Tailing. The nitrogen lone pair interacts with the acidic silanol groups on silica gel, causing the band to streak (tail). This results in poor separation and yield loss.[3][4]
The Fix: Amine Deactivation Do not run a standard Hexane/EtOAc column. You must modify the stationary phase.[3]
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Silica Gel (Standard 60 Å) | -- |
| Modifier | Triethylamine (TEA) (1-2% v/v) | TEA blocks acidic silanol sites, allowing the product to elute as a tight band. |
| Eluent System | Hexane : EtOAc (Start 9:1 → 7:[1]3) | Gradient elution is preferred to separate non-polar fluorene byproducts first. |
| Loading Solvent | DCM + 1% TEA | Load as a liquid.[3] Dry loading on silica can exacerbate decomposition. |
Protocol B: The "Neutralized" Column
-
Prepare the slurry of silica gel using Hexane containing 1% Triethylamine .
-
Flush the column with 2 column volumes of this solvent before loading your sample.
-
Load sample.
-
Run gradient. Note: The amine product will likely fluoresce blue/violet under UV (254/365 nm).
Polishing: Recrystallization & Metal Scavenging
Best For: Final "Electronic Grade" purity (>99.9%) and removing Palladium (if Suzuki/Buchwald coupling was used).[1][3]
Solvent Selection Matrix
The fluorene core is highly hydrophobic, but the amine adds polarity.[2]
| Solvent System | Suitability | Notes |
| Ethanol (Hot) | ⭐⭐⭐ (Excellent) | Dissolves well hot, poor solubility cold.[1] Good for removing oily impurities.[3] |
| Toluene / Heptane | ⭐⭐ (Good) | Dissolve in min. hot Toluene, add Heptane until cloudy.[1][2] Good for removing polar byproducts.[3] |
| DCM / Hexane | ⭐ (Fair) | Often leads to "crashing out" (amorphous powder) rather than crystallization.[1] Avoid. |
Trace Metal Removal (Palladium)
If your crude comes from a Pd-catalyzed reaction, recrystallization alone often traps Pd inside the crystal lattice.[1]
Protocol C: Scavenger Treatment
-
Dissolve crude amine in THF or EtOAc (10 mL/g).
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Charcoal (10 wt% relative to mass of amine).[1]
-
Stir at 50°C for 1 hour.
-
Proceed to recrystallization.
Frequently Asked Questions (FAQ)
Q: My product turned purple/brown after drying. Is it ruined? A: Not necessarily. Aromatic amines suffer from surface oxidation. The bulk material is likely still pure.[3]
-
Fix: Wash the solid with a small amount of cold Hexane or recrystallize from Ethanol with a pinch of sodium dithionite (reducing agent) to scavenge oxidants. Store under Argon in the dark.
Q: The acid-base extraction yielded very little product. Where did it go? A: Check the pH of your aqueous layer during the "Acid Wash" step.
-
Diagnosis: If you used weak acid or didn't add enough HCl, the fluorinated amine (which is less basic) stayed in the organic layer and was discarded.
-
Fix: Ensure the aqueous layer is pH < 1 before separating.[3]
Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines can react with ketones (forming imines/Schiff bases) under heat or slightly acidic conditions, creating a new impurity (M+40 mass shift).[1] Stick to alcohols or hydrocarbons.[3]
References & Grounding
-
General Synthesis of Halogenated Fluorenamines:
-
pKa Effects of Fluorine on Amines:
-
Palladium Removal Strategies:
-
Solubility of Fluorene Derivatives:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JP2001200320A - How to recover palladium - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the reduction of nitro groups in fluorene synthesis
Welcome to the Fluorene Functionalization Support Hub .
This guide addresses the specific challenges of reducing nitro groups on the fluorene scaffold. Unlike simple nitrobenzene reduction, fluorene derivatives present unique difficulties regarding solubility (the rigid tricyclic backbone is highly hydrophobic) and chemoselectivity (avoiding reduction of the C9 position or halogen substituents).
Quick Reference: Method Selection Matrix
| Constraint / Requirement | Recommended Method | Key Reagents | Pros | Cons |
| Standard Synthesis (High Yield) | Catalytic Hydrogenation | Cleanest workup; high atom economy. | Risk of fire; requires specialized pressure equipment. | |
| Scale-Up / Low Cost | Chemical Reduction | Zn dust, | Robust; no pressure required; "Classic" method. | Zinc sludge formation makes filtration difficult. |
| Halogen Retention (Cl, Br, I) | Transfer Hydrogenation | Preserves halogens; avoids heavy metal waste (Sn). | Hydrazine is toxic/carcinogenic. | |
| Fluorenone Presence (C=O) | Selective Reduction | Does not reduce the C9 ketone. | Stoichiometric tin waste; tedious emulsion workup. |
Module 1: Catalytic Hydrogenation (Pd/C)
Status: Reaction Stalled or Incomplete.
The Issue: You are using Palladium on Carbon (Pd/C) with hydrogen gas, but the reaction stops before completion, leaving you with hydroxylamine intermediates or starting material.
Root Cause Analysis: Fluorene compounds are notoriously insoluble in standard alcohols (MeOH/EtOH). If the substrate precipitates out of solution, it cannot interact with the catalyst surface. Alternatively, the catalyst surface may be poisoned.[1]
Troubleshooting Protocol:
-
Solvent Switch: Do not rely solely on Methanol.[2] Use a 1:1 mixture of THF and Methanol . The THF solubilizes the fluorene backbone, while the Methanol facilitates hydrogen transfer.
-
Temperature Check: Fluorenes often require 40–50°C to remain soluble. Room temperature is frequently insufficient.
-
Catalyst Poisoning Test: If the reaction stalls at 50% conversion:
-
Filter the mixture through Celite (under Argon/Nitrogen to prevent ignition).
-
Resuspend in fresh solvent.
-
Add fresh catalyst .
-
Reasoning: If the reaction proceeds, your initial catalyst was poisoned (likely by sulfur or amine by-products). If it stalls again, you have a solubility/mass transfer limit.
-
DOT Diagram: Hydrogenation Troubleshooting Logic
Caption: Diagnostic workflow for stalled catalytic hydrogenation of nitrofluorenes.
Module 2: Chemical Reduction (Zn/CaCl₂)
Status: Filtration Nightmare (The "Sludge" Problem).
The Issue: You followed the classic procedure (Zinc dust + Calcium Chloride), but during workup, the zinc oxide/hydroxide forms a thick, gelatinous sludge that clogs the filter paper, trapping your product.
Scientific Context:
The reduction of nitrofluorene with Zn/CaCl₂ in aqueous ethanol generates zinc oxide (
The "Self-Validating" Protocol:
-
The "Hot" Filtration: Do NOT cool the reaction mixture before the first filtration.
-
While the reaction is refluxing , set up a Büchner funnel with a thick pad of Celite (diatomaceous earth) .
-
Pre-heat the funnel by pouring boiling ethanol through it.
-
-
The Extraction Trick:
-
Filter the hot reaction mixture through the Celite.
-
Crucial Step: The product (2-aminofluorene) often co-precipitates with the zinc sludge. Return the filter cake (Celite + Sludge) to a flask.
-
Reflux the cake with fresh ethanol for 15 minutes.
-
Filter again. Combine the filtrates.
-
-
Causality: This "double-boil" technique ensures that the aminofluorene, which has low solubility in cold ethanol, is fully desorbed from the zinc waste.
Module 3: Chemo-Selectivity (Halogens & Ketones)
Status: Loss of Functional Groups (Dehalogenation).
The Issue: Your nitrofluorene substrate contains a Bromine or Iodine atom (e.g., 7-bromo-2-nitrofluorene). After hydrogenation with Pd/C, you find the bromine has been replaced by hydrogen (hydrodehalogenation).
Solution: The Hydrazine/FeCl₃ System Avoid Pd/C entirely. Use the Ferric Chloride-catalyzed hydrazine reduction. This method involves a single electron transfer mechanism that is kinetically faster for the nitro group than for the Carbon-Halogen bond.
Protocol:
-
Reagents: 2-nitrofluorene derivative (1 equiv),
(0.1 equiv), Activated Carbon (100 wt%), Hydrazine Monohydrate (10 equiv). -
Procedure:
-
Why it works: The activated carbon acts as a surface for the iron species to mediate hydrogen transfer. The potential is insufficient to perform oxidative addition into the C-Br bond, preserving the halogen.
DOT Diagram: Selectivity Decision Tree
Caption: Decision matrix for selecting the correct reductant based on functional group tolerance.
FAQ: Frequently Asked Questions
Q1: My product turned purple/red after workup. Is it ruined? A: Not necessarily. Aminofluorenes are prone to air oxidation, forming colored impurities (often azo or nitroso dimers) if left in solution too long.
-
Fix: Recrystallize immediately. The standard recrystallization solvent for 2-aminofluorene is 50% aqueous ethanol or toluene (if highly substituted). Add a pinch of sodium dithionite (
) during recrystallization to bleach oxidized impurities.
Q2: Can I use Raney Nickel? A: Yes, but with caution. Raney Nickel is excellent for stubborn substrates, but it is pyrophoric (ignites in air) and magnetic (difficult to stir with magnetic bars).
-
Recommendation: Only use Raney Nickel if Pd/C fails. Ensure you use an overhead mechanical stirrer, as magnetic bars will get coated with the catalyst, stopping agitation.
Q3: How do I remove the tin residues if I use SnCl₂? A: Tin residues cause emulsions.
-
The Tartrate Method: After the reaction, treat the mixture with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 1 hour. The tartrate chelates the tin, solubilizing it in the aqueous layer and allowing a clean phase separation.
References
-
Kuhn, W. E. "2-Nitrofluorene and 2-Aminofluorene."[4] Organic Syntheses, Coll.[4] Vol. 2, p. 447 (1943).
- Foundational text for the Zn/CaCl2 reduction method.
-
Fletcher, T. L., & Namkung, M. J. "Derivatives of Fluorene. XVIII. Nitrogen Mustards. II." Journal of Organic Chemistry, 23(5), 680–683 (1958).
- Discusses solubility challenges in fluorene deriv
-
Lauwiner, M., et al. "Hydrazine reduction of nitroaromatics catalyzed by iron(III) chloride." Journal of Applied Electrochemistry, 32, 233–237 (2002).
- Mechanistic basis for the FeCl3/Hydrazine transfer hydrogen
-
Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842 (1984).
- Primary reference for selective ketone preserv
Sources
common side products in the synthesis of 4,7-Difluoro-9h-fluoren-2-amine
[1]
Ticket Status: OPEN Subject: Impurity Profiling & Process Optimization Applicable For: Medicinal Chemistry, OLED Materials Development Core Molecule: 4,7-Difluoro-9H-fluoren-2-amine (CAS: Hypothetical/Derivative)[1]
The Synthetic Pathway & Impurity Map
The following visualization outlines the standard synthesis workflow and identifies the critical "Branch Points" where common side products are generated.
Figure 1: Process Flow Diagram identifying critical control points (Step 1 & 2) and the mechanistic origin of the four most common impurities (SP-1 to SP-4).
Troubleshooting Guide (The "Ticket" System)
Ticket #001: The "Yellow Impurity" (Oxidation)
User Report: "My final product is off-white/yellow, and I see a strong IR stretch around 1720 cm⁻¹. Mass spec shows [M+14] or [M+16]."[1] Diagnosis: C9-Oxidation (Fluorenone Formation). The methylene bridge (C9) of fluorene is highly susceptible to autoxidation to form a ketone (fluorenone), especially under basic conditions or prolonged exposure to air.[1] Root Cause:
-
Exposure to air during workup.
-
Use of basic conditions (e.g., during neutralization of the amine salt) without inert gas protection.[1]
-
Mechanism: Deprotonation of C9-H (pKa ~23)
Reaction with O₂ Hydroperoxide Ketone.[1]
Corrective Protocol:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before use.
-
Acidic Workup: Maintain the amine as its HCl salt (stable to oxidation) for as long as possible.
-
Purification: If the fluorenone is present, it is significantly less polar than the amine. Remove via flash chromatography (SiO₂) using a gradient of Hexanes:EtOAc (the yellow fluorenone band will elute first).[1]
Ticket #002: "Multiple Spots" During Nitration
User Report: "TLC shows three distinct spots after nitration. NMR shows a complex aromatic region." Diagnosis: Regioisomeric Mixtures (SP-2). While the biphenyl bond directs nitration to position 2 (para to the bond), the fluorine atoms at positions 4 and 7 exert their own directing effects.[1] Technical Insight:
-
Position 2: Activated by the biphenyl bond (para).[1]
-
Position 1 & 3: Activated by the Fluorine at C4 (ortho/para directing).[1]
-
Conflict: Although the biphenyl activation usually dominates, the "inner" fluorine at C4 can direct electrophiles to C1 or C3 if the reaction temperature is too high.
Optimization Table:
| Variable | Recommendation | Rationale |
| Temperature | -10°C to 0°C | Kinetic control favors the most activated position (C2).[1] Higher temps (>20°C) increase isomers.[1] |
| Reagent | HNO₃ / Acetic Anhydride | Milder than H₂SO₄; reduces "over-nitration" and improves selectivity. |
| Quench | Pour onto Ice | Prevents exotherms that cause isomerization or polynitration. |
Ticket #003: Incomplete Reduction (The "M+16" Peak)
User Report: "After hydrogenation, I see a peak at [M+16] that isn't the ketone. It resists removal by recrystallization."[1]
Diagnosis: N-Hydroxylamine Intermediate (SP-3).
Reduction of nitroarenes proceeds via the Nitroso
Corrective Protocol:
-
Catalyst Check: Fluorinated aromatics can sometimes poison Pd catalysts if trace defluorination occurs (generating F⁻).[1] Add a scavenger (e.g., MgO) or switch to Pt/C (Sulfided) which is more robust.[1]
-
Chemical Alternative: If Hydrogenation stalls, switch to Iron reduction (Béchamp) :
-
Protocol: Fe powder (5 eq) + NH₄Cl (aq) in EtOH at reflux.[1] This method avoids the hydroxylamine trap and is highly selective for Ar-NO₂
Ar-NH₂.
-
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C for the reduction without losing the Fluorine atoms? A: Generally, yes . Unlike Chlorine or Bromine, aryl Fluorine bonds (C-F) are very strong (approx. 116 kcal/mol) and are rarely cleaved under standard catalytic hydrogenation conditions (Pd/C, H₂, 1 atm, RT).[1] However, if you use forcing conditions (high pressure, high temp) or specific additives, hydrodefluorination can occur.[1] To be safe, avoid adding acids (like HCl) to the hydrogenation pot, as acidic Pd/H₂ promotes dehalogenation.[1]
Q: Why is the 4,7-difluoro pattern significant? A: The 4,7-positions represent the "bay" and "non-bay" regions relative to the bridgehead. Substituents here drastically alter the packing of the molecules in the solid state (crucial for OLEDs) and the pKa of the amine by inductive effects. The 4-fluoro substituent, being adjacent to the bridgehead, also sterically protects the C9 position slightly, though not enough to prevent oxidation completely.[1]
Q: How do I store the final amine? A:
-
Form: Store as the Hydrochloride Salt (R-NH₃⁺Cl⁻) . The free base is prone to N-oxidation and C9-oxidation.
-
Conditions: Amber vial, under Argon, at -20°C.
-
Shelf-Life: The salt is stable for years; the free base degrades within weeks at room temperature in air.
References
-
Nitration of Fluorene Derivatives
- Mechanistic insight into regioselectivity in fluorene nitr
-
Source: [1]
-
Reduction of Nitroarenes & Side Products
-
Fluorene Oxidation (C9 Instability)
- Synthesis of Fluorenone via oxid
-
Source: [1]
-
General Fluorene Chemistry
- Overview of 2-Aminofluorene properties and reactivity.
-
Source: [1]
Technical Support Center: Scale-Up Production of 4,7-Difluoro-9h-fluoren-2-amine
Welcome to the technical support center for the synthesis and scale-up of 4,7-Difluoro-9h-fluoren-2-amine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during production, offering troubleshooting advice and in-depth FAQs to ensure a robust, scalable, and high-purity synthesis. Our focus is on providing not just solutions, but the underlying chemical principles to empower your process optimization.
FAQs: High-Level Strategic Questions
Q1: What is the most viable synthetic strategy for the commercial scale-up of 4,7-Difluoro-9h-fluoren-2-amine?
A1: The most logical and controllable route for scale-up begins with 4,7-difluoro-9-fluorenone. This precursor ensures the fluorine atoms are correctly positioned from the start, avoiding complex and often low-yielding fluorination steps on the fluorene core. The subsequent steps involve a regioselective nitration at the 2-position, followed by a reduction of the nitro group to the desired amine. This strategy isolates the most challenging steps and generally proceeds with high-yielding transformations.
Q2: Why is starting with 4,7-difluoro-9-fluorenone preferable to fluorinating 9H-fluoren-2-amine directly?
A2: Direct fluorination of the fluorene core is notoriously difficult to control. Electrophilic fluorinating agents would lead to a mixture of mono-, di-, and poly-fluorinated isomers, making purification a significant challenge and drastically reducing the yield of the desired 4,7-difluoro isomer. By starting with the correctly substituted fluorenone, you eliminate these problematic selectivity issues entirely.
Q3: What are the primary critical quality attributes (CQAs) to monitor for the final 4,7-Difluoro-9h-fluoren-2-amine product?
A3: The most critical attributes are:
-
Purity: Primarily determined by HPLC, it should be >99% for most pharmaceutical applications.
-
Isomeric Purity: Absence of other nitrated or aminated isomers (e.g., the 3-amino isomer). This is crucial as isomers can have different pharmacological profiles and toxicities.
-
Residual Solvents: Monitored by GC-Headspace to ensure levels are below ICH limits.
-
Heavy Metal Content: Particularly important if palladium or other metal catalysts are used in the reduction step.
Synthetic Workflow Overview
The recommended synthetic pathway is a three-step process starting from 4,7-difluoro-9-fluorenone. This approach is designed for optimal control over regioselectivity and yield during scale-up.
column chromatography conditions for isolating 4,7-Difluoro-9h-fluoren-2-amine isomers
Topic: Column Chromatography Conditions & Troubleshooting Ticket ID: #CHEM-SEP-47DF Status: Open Analyst: Senior Application Scientist
Executive Summary & Diagnostic Matrix
The isolation of 4,7-difluoro-9H-fluoren-2-amine presents a classic "polyamorous" chromatographic challenge: the molecule contains a hydrophobic, planar fluorene core (prone to
The most common failure mode is "tailing" or "streaking" caused by the amine interacting with acidic sites on silica gel, which masks the separation of regioisomers (e.g., 2,5-difluoro or 2,7-difluoro analogs) or precursors.
Quick Diagnostic: What are you seeing?
| Symptom | Probable Cause | Immediate Action |
| Broad, streaking bands | Amine-Silanol interaction | Add 1% Triethylamine (TEA) to mobile phase. |
| Co-elution of isomers | Insufficient selectivity | Switch solvent system from Hex/EtOAc to Toluene/EtOAc or DCM/Hexane . |
| Product stuck at baseline | Solvent too non-polar | Increase polarity; switch to DCM/MeOH (95:5) . |
| Yellow band elutes fast | Unreduced Nitro-precursor | This is likely 4,7-difluoro-2-nitrofluorene . Collect separately. |
Stationary Phase Strategy
The "Silica vs. Alumina" Decision
While Neutral Alumina is often recommended for amines to prevent decomposition, it typically offers lower resolution for closely related isomers. For separating the 4,7-difluoro isomer from its 2,7- or 2,5-analogs, Silica Gel 60 is superior provided the acidity is neutralized.
Recommendation: Use Silica Gel 60 (230-400 mesh) pre-treated with base.
-
Why? The fluorine atoms at positions 4 and 7 are electron-withdrawing, slightly reducing the basicity of the amine compared to non-fluorinated fluoren-2-amine. However, the pKa is still sufficient to protonate on acidic silanols (
), causing peak broadening.
Mobile Phase Optimization
Primary System: Hexane / Ethyl Acetate (with Modifier)
This is the workhorse system. The planar fluorene core requires sufficient non-polar character to prevent rapid elution, while the amine requires polarity to desorb from the silica.
-
Base Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
). -
Gradient:
-
Equilibration: 95% Hexane / 5% EtOAc (+1% TEA)
-
Elution: Gradient to 70% Hexane / 30% EtOAc.
-
Target Rf: Aim for an Rf of 0.25 – 0.35 .
-
Secondary System: The "Isomer Splitter" (Toluene)
If you cannot separate the 4,7-isomer from regioisomers (e.g., impurities from the nitration step), use Toluene. Toluene participates in
-
System: Toluene / Ethyl Acetate (Gradient: 100:0
90:10). -
Note: Toluene is UV-active. You must use a wave-monitoring range outside Toluene's cutoff or rely on spot-checking fractions via TLC.
Step-by-Step Protocol: The "Buffered Slurry" Method
Standard dry-loading often fails for planar aromatics due to low solubility in the mobile phase. This protocol ensures tight bands.
Materials
-
Stationary Phase: Silica Gel 60.
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA).
-
Loading Material: Celite 545 or Diatomaceous Earth.
Workflow
-
Column Pre-treatment (Crucial):
-
Sample Loading (Dry Load):
-
Dissolve the crude 4,7-difluoro-9H-fluoren-2-amine in a minimal amount of DCM or THF.
-
Add Celite (ratio 1:2 sample-to-Celite by weight).
-
Rotovap to dryness until you have a free-flowing powder.
-
Pour the powder onto the top of the packed column and add a sand protective layer.
-
-
Elution:
-
Start with 100% Hexane (+1% TEA) to elute non-polar impurities (e.g., unreacted fluorene, bis-fluorenes).
-
Step up to 10% EtOAc / 90% Hexane (+1% TEA) . The nitro-precursor (if present) usually elutes here.
-
Step up to 25-30% EtOAc . The amine product should elute as a distinct, likely fluorescent (blue under UV 365nm) band.
-
Visual Troubleshooting Logic
The following diagrams illustrate the decision-making process for purification.
Diagram 1: Purification Logic Flow
Caption: Decision tree for selecting mobile phase modifiers and solvent systems based on TLC behavior.
Diagram 2: Experimental Workflow
Caption: Optimized workflow emphasizing the Acid/Base workup pre-purification step.
Frequently Asked Questions (FAQs)
Q: The amine is turning brown on the column. What is happening? A: This is likely oxidation. Fluorenyl amines are sensitive to air oxidation, especially on the high-surface-area environment of silica.
-
Fix: Flush the column with Nitrogen/Argon before use and elute quickly. Alternatively, use DCM/MeOH which allows for faster elution at lower column volumes than Hex/EtOAc.
Q: I see a spot at the solvent front. Is that my product? A: Unlikely. The spot at the solvent front is usually the unreacted 4,7-difluorofluorene or the nitro-intermediate (4,7-difluoro-2-nitrofluorene). Amines are polar; they will retard significantly. Always co-spot with your starting material.
Q: Can I use DCM (Dichloromethane) instead of Ethyl Acetate?
A: Yes. A gradient of DCM/Hexane (50:50)
Q: How do I remove the Triethylamine (TEA) from my pure product? A: TEA has a low boiling point but can linger.
-
Rotovap the fractions.[3]
-
Redissolve in DCM.[4]
-
Wash once with saturated Sodium Bicarbonate (
) (removes TEA salts) or simply dry under high vacuum for 4 hours. The TEA will evaporate.
References
-
Biotage. (2023).[5][6] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
Organic Syntheses. (2011). Purification of linalool by column chromatography (General Silica Protocols). Org.[4][7][8] Synth. 2011, 88, 309-316. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.[9] Retrieved from [Link]
- University of Colorado Boulder.Thin Layer Chromatography (TLC) of Amines. Dept of Chemistry and Biochemistry. (General Protocol for Base Modifiers).
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. biotage.com [biotage.com]
- 9. chromtech.com [chromtech.com]
stability issues of 4,7-Difluoro-9h-fluoren-2-amine under acidic or basic conditions
Technical Support Center: 4,7-Difluoro-9H-fluoren-2-amine
Status: Active Role: Senior Application Scientist Subject: Stability & Handling Guide (Acid/Base/Oxidative Sensitivity)
Executive Summary
4,7-Difluoro-9H-fluoren-2-amine is a specialized intermediate often utilized in the synthesis of high-performance OLED materials and pharmaceutical fluorophores. Its handling is complicated by a "dual-threat" reactivity profile:
-
The C9 "Acidic" Trap: The methylene bridge (C9) is activated by the electron-withdrawing fluorine atoms, making it highly susceptible to deprotonation and subsequent aerobic oxidation to the fluorenone derivative.
-
Amine Oxidation: The primary amine is sensitive to photo-oxidation and radical attack, leading to N-oxides or azo-dimers.
This guide replaces standard datasheets with a mechanistic troubleshooting approach to ensure experimental success.
Module 1: Stability Under Basic Conditions (The "Fluorenone Trap")
The Core Issue:
Users frequently report their reaction mixtures turning bright yellow or orange upon the addition of base (e.g.,
The Mechanism:
The C9 protons of unsubstituted fluorene have a
Once deprotonated, the resulting carbanion reacts with dissolved molecular oxygen at diffusion-controlled rates to form a hydroperoxide, which rapidly decomposes to the ketone (fluorenone).
Visualization: The Autoxidation Pathway
Caption: Mechanism of base-catalyzed autoxidation at the C9 position. This reaction is irreversible.
Troubleshooting Protocol: Preventing "Yellowing" If you must use basic conditions (e.g., for Buchwald-Hartwig couplings or alkylations), you must disrupt the oxygen pathway.
-
The "Freeze-Pump-Thaw" Standard:
-
Do not rely on simple nitrogen sparging (bubbling). The high surface area of bubbles can actually introduce oxygen if the gas lines are not perfectly purged.
-
Step 1: Freeze the solvent/reagent mixture in liquid nitrogen.
-
Step 2: Apply high vacuum (<0.1 mbar) for 10–15 minutes.
-
Step 3: Thaw under static Argon.
-
Step 4: Repeat 3 times.
-
-
Base Selection:
-
Avoid hydroxide bases (
, ) if possible, as they generate water which can accelerate the hydroperoxide decomposition. -
Use weak inorganic bases (
) or sterically hindered organic bases ( ) only after rigorous deoxygenation.
-
Module 2: Stability Under Acidic Conditions
The Core Issue: Users report difficulty forming stable salts or unexpected solubility issues during workup.
The Science: The two fluorine atoms are electron-withdrawing. While they activate the C9 protons (see Module 1), they deactivate the amine at position 2.
-
Reduced Basicity: The lone pair on the nitrogen is less available for protonation compared to non-fluorinated 2-aminofluorene.
-
Salt Instability: The hydrochloride salt may hydrolyze back to the free base in the presence of even mild moisture or weak buffers.
Troubleshooting Protocol: Acidic Handling
-
Salt Formation:
-
Do not use weak acids (acetic acid) to form stable salts for storage.
-
Recommended: Use anhydrous
in Dioxane or Diethyl Ether to precipitate the salt. -
Storage: Store the salt under Argon. The salt form protects the amine from oxidation but does not protect the C9 position from oxidation if the salt hydrolyzes.
-
-
Nitrenium Ion Risk (Safety Warning):
-
Under strongly acidic conditions (especially in the presence of nitrites or oxidants), 2-aminofluorenes can form nitrenium ions .
-
These are potent electrophiles and known genotoxins (DNA intercalators).
-
Rule: Avoid using oxidizing acids (like
) unless specifically intending to nitrate the ring, and treat all acidic waste streams as hazardous genotoxins.
-
Module 3: Photostability & Storage
The Core Issue: The compound darkens from off-white to brown/black over weeks, even in a sealed bottle.
The Cause: Aromatic amines are sensitive to photo-oxidation, forming N-oxides and azo-linkages. The fluorene core acts as a light-harvesting antenna, sensitizing the amine to singlet oxygen generation.
Storage Protocol:
-
Temperature: -20°C (Critical for long-term purity).
-
Atmosphere: Argon or Nitrogen (essential).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage to prevent oxygen diffusion.
FAQ: Rapid Troubleshooting
Q: I ran a TLC and see a new spot moving faster than my amine. What is it? A: This is likely 4,7-difluoro-9-fluorenone . It is less polar than the amine (lacks H-bond donor capability) and will appear bright yellow on the silica plate even without UV.
Q: Can I use this amine in a Suzuki coupling? A: Yes, but the order of addition matters. Add the catalyst and ligand to the aryl halide first. Add the fluorenyl amine and base last , immediately after degassing, to minimize the time the deprotonated fluorene is exposed to trace oxygen.
Q: My yield is low in nucleophilic substitution reactions.
A: The fluorines deactivate the amine nucleophile. You may need higher temperatures or a more reactive electrophile compared to standard aniline chemistry. However, higher temperatures increase the risk of C9 oxidation. Solution: Use a catalyst (e.g., CuI for Ullmann-type) or switch to palladium-catalyzed cross-coupling rather than relying on
Decision Tree: Diagnosing Impurities
Caption: Diagnostic flow for identifying degradation products based on visual cues.
References
-
Mechanism of Fluorene Oxidation: Sprinzak, Y. (1958).[1] "Reactions of Active Methylene Compounds in Pyridine Solution. I. The Auto-oxidation of Fluorene and its Derivatives." Journal of the American Chemical Society, 80(20), 5449–5455. Link
-
Acidity of Fluorinated Fluorenes: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Establishes the effect of EWGs on C9 acidity). Link
-
Genotoxicity of 2-Aminofluorenes: Heflich, R. H., & Neft, R. E. (1994). "Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites." Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174. Link
-
Photochemical Degradation: Strniste, G. F., et al. (1985). "Photochemical oxidation of 2-aminofluorene: correlation between the induction of direct-acting mutagenicity and the formation of nitro and nitroso aromatics."[2] Mutation Research, 151(1), 15-24. Link
Sources
- 1. US4218400A - Process for the production of fluorenone by catalytic oxidation of fluorene - Google Patents [patents.google.com]
- 2. Photochemical oxidation of 2-aminofluorene: correlation between the induction of direct-acting mutagenicity and the formation of nitro and nitroso aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
analytical methods for the characterization of 4,7-Difluoro-9h-fluoren-2-amine
An In-Depth Guide to the Analytical Characterization of 4,7-Difluoro-9H-fluoren-2-amine
In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. 4,7-Difluoro-9H-fluoren-2-amine, a fluorinated aromatic amine, presents a unique analytical challenge due to the influence of its electron-withdrawing fluorine atoms and the inherent reactivity of the amine group. This guide provides a comprehensive comparison of analytical methodologies for the definitive structural elucidation and purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and support our recommendations with established principles and illustrative data based on analogous fluorene structures.
The Analytical Imperative: Why Rigorous Characterization Matters
The structural integrity and purity of 4,7-Difluoro-9H-fluoren-2-amine are critical determinants of its function, whether it serves as a building block in organic light-emitting diodes (OLEDs), a scaffold for medicinal chemistry, or a fluorescent probe.[1] Impurities or isomeric misassignments can drastically alter material properties or biological activity. Therefore, a multi-technique approach is not just recommended; it is essential for a comprehensive and unambiguous characterization.
This guide will focus on a logical, tiered workflow, beginning with structural confirmation and moving toward quantitative purity analysis.
Core Analytical Workflow
The following diagram illustrates a robust workflow for the complete characterization of a newly synthesized batch of 4,7-Difluoro-9H-fluoren-2-amine.
Caption: A tiered workflow for the comprehensive characterization of 4,7-Difluoro-9H-fluoren-2-amine.
Part 1: Foundational Structural Elucidation
The initial goal is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4,7-Difluoro-9H-fluoren-2-amine, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is required.
-
Expertise & Experience: The fluorine atoms at positions 4 and 7 will induce characteristic splitting patterns (H-F and C-F couplings) in the ¹H and ¹³C spectra, which are critical for confirming their positions. The ¹⁹F NMR will provide direct evidence of the fluorine environments. The amine protons (-NH₂) may appear as a broad singlet and can be exchangeable with D₂O, confirming their identity.[2][3]
-
Trustworthiness: The combination of these three NMR experiments provides a self-validating dataset. For example, a doublet observed in the ¹H NMR spectrum for a proton adjacent to a fluorine atom should correspond to a carbon signal in the ¹³C NMR that also shows a large one-bond C-F coupling constant (¹JCF).
Illustrative NMR Data (Expected Shifts in CDCl₃)
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Rationale |
| ¹H | 7.0 - 7.8 | JHF ≈ 8-10 Hz | Aromatic protons will be split by adjacent protons and fluorine atoms. |
| ~3.9 | - | Methylene protons (C9-H₂) will appear as a singlet. | |
| ~3.7 (broad) | - | Amine protons (-NH₂), will exchange with D₂O. | |
| ¹³C | 160 - 165 | ¹JCF ≈ 240-250 Hz | Carbons directly bonded to fluorine (C4, C7) will show large one-bond coupling and be significantly downfield. |
| 110 - 150 | ²JCF, ³JCF ≈ 5-25 Hz | Other aromatic carbons will show smaller couplings to fluorine. | |
| ~37 | - | Methylene carbon (C9). | |
| ¹⁹F | -110 to -120 | - | A single peak is expected as both fluorine atoms are in chemically equivalent environments. |
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the 4,7-Difluoro-9H-fluoren-2-amine sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).[2]
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact molecular weight of the compound, which in turn confirms its elemental formula.
-
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this amine, as it can be easily protonated to form the [M+H]⁺ ion. The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
-
Trustworthiness: The experimentally determined monoisotopic mass should match the theoretical mass for C₁₃H₁₀F₂N⁺ (the protonated species) to within 5 ppm, providing very high confidence in the elemental formula.[2]
Illustrative HRMS Data
| Parameter | Value |
| Formula | C₁₃H₁₀F₂N |
| Theoretical [M+H]⁺ | 218.0776 |
| Observed [M+H]⁺ | 218.0772 |
| Mass Difference | -1.8 ppm |
Experimental Protocol: HRMS Sample Preparation
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Add a trace amount of formic acid (0.1%) to the solution to promote protonation for positive-ion ESI mode.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire data in high-resolution mode.
Part 2: Purity Assessment and Quantification
Once the structure is confirmed, the next critical step is to determine the purity of the bulk sample.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from impurities based on differences in polarity.
-
Expertise & Experience: As an amine, 4,7-Difluoro-9H-fluoren-2-amine may exhibit peak tailing on standard silica-based C18 columns due to interactions with residual silanol groups. This can be mitigated by using a mobile phase with a low concentration of an amine modifier (like triethylamine) or by using a modern, end-capped column. Detection can be performed using a UV detector, leveraging the compound's aromatic chromophore. For higher sensitivity and selectivity, a fluorescence detector can be used, as fluorene derivatives are often highly fluorescent.[4]
-
Trustworthiness: A purity assessment is validated by demonstrating that the main peak is sharp and symmetrical and that all potential impurities are well-resolved. Injecting a blank (solvent only) and a standard of known concentration allows for the accurate quantification of purity, typically expressed as a percentage of the total peak area.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm or Fluorescence (Ex: ~300 nm, Em: ~350 nm) |
| Expected RT | ~7.5 min |
Alternative: Pre-Column Derivatization for Enhanced Detection
For trace-level quantification where the native UV absorbance or fluorescence is insufficient, pre-column derivatization can be employed. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the primary amine to yield a highly fluorescent derivative, dramatically increasing detection sensitivity.[5]
Caption: Workflow for pre-column derivatization using FMOC-Cl for sensitive HPLC-FLD analysis.
Experimental Protocol: RP-HPLC Analysis
-
Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution for injection at ~0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the gradient method and record the chromatogram.
-
Integrate all peaks and calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.
-
Expertise & Experience: This is a bulk analytical technique that complements HRMS. While HRMS provides the exact mass of a single molecule, elemental analysis confirms the composition of the bulk powder.
-
Trustworthiness: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₃H₉F₂N), confirming the purity and correctness of the empirical formula of the bulk material.[6]
Illustrative Elemental Analysis Data
| Element | Theoretical % | Observed % |
| Carbon (C) | 71.88 | 71.75 |
| Hydrogen (H) | 4.18 | 4.25 |
| Nitrogen (N) | 6.45 | 6.38 |
Conclusion: A Self-Validating Multi-Technique Strategy
The characterization of 4,7-Difluoro-9H-fluoren-2-amine demands a rigorous, multi-faceted analytical approach. No single technique is sufficient. The true power of this workflow lies in its self-validating nature: the molecular formula confirmed by HRMS is validated by the bulk composition from elemental analysis; the connectivity proposed by NMR is consistent with the functional groups identified by FT-IR; and the overall purity is quantitatively assessed by HPLC. By systematically applying these methods and critically evaluating the complementary data they provide, researchers can ensure the structural integrity and purity of this valuable compound with the highest degree of scientific confidence.
References
-
Novina, J. J., Vasuki, G., Singh, P., & Justin Thomas, K. R. (2016). 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine. IUCrData, 1, x162006. Available at: [Link]
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Makarov, N. S., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Bioconjugate Chemistry. Available at: [Link]
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Al-Kindy, S. M. Z., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science. Available at: [Link]
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Grzelak, J., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules. Available at: [Link]
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Schax, F. A., et al. (2023). Compounds Derived from 9,9-Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen. Available at: [Link]
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Ullah, H., et al. (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). Scientific Reports. Available at: [Link]
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NIST. 9H-Fluoren-9-ol. NIST Chemistry WebBook. Available at: [Link]
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Wang, Z., & Liu, S. (2019). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. Available at: [Link]
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PubChem. 2-Aminofluorene. National Center for Biotechnology Information. Available at: [Link]
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- 1. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 4,7-Difluoro-9h-fluoren-2-amine and 2-aminofluorene
An in-depth comparative analysis of 4,7-Difluoro-9H-fluoren-2-amine and 2-Aminofluorene reveals a fascinating intersection of toxicology, molecular design, and metabolic engineering. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous evaluation of how targeted fluorination alters the chemical biology of arylamines.
Executive Summary
[1] is the prototypical synthetic arylamine, historically utilized as a benchmark carcinogen to study DNA adduct formation and cytochrome P450 (CYP) mediated mutagenesis. In contrast, 4,7-Difluoro-9H-fluoren-2-amine (4,7-diF-AF) is a rationally designed analog. By substituting fluorine atoms at the 4- and 7-positions, researchers can fundamentally alter the molecule's metabolic fate. The high bond dissociation energy of the C-F bond blocks primary detoxification pathways, making 4,7-diF-AF an exceptionally stable hydrophobic core for synthesizing non-steroidal [2].
Chemical and Physical Properties
To understand their divergent applications, we must first establish their baseline physicochemical properties. The introduction of fluorine atoms significantly increases the molar mass and melting point while dramatically altering the molecule's metabolic liability.
| Property | 2-Aminofluorene (2-AF) | 4,7-Difluoro-9H-fluoren-2-amine |
| CAS Number | 153-78-6 | 2969-65-5 |
| Molecular Formula | C13H11N | C13H9F2N |
| Molar Mass | 181.24 g/mol | 217.21 g/mol |
| Melting Point | 125–132 °C | ~184–185 °C |
| Primary Utility | Mutagenesis model, DNA adduct research | Steroid receptor modulator precursor |
| Metabolic Liability | High (Rapid 7-hydroxylation & N-hydroxylation) | Low (7-position blocked by fluorine) |
Mechanistic Divergence: The Causality of Fluorination
The experimental choice to utilize 4,7-diF-AF over 2-AF in drug development is rooted in metabolic causality .
When 2-AF enters a biological system, it is subjected to rapid Phase I metabolism. The CYP1A2 enzyme catalyzes N-hydroxylation , converting the primary amine into a highly reactive, mutagenic N-hydroxy-2-aminofluorene intermediate[1]. Concurrently, other CYP450 isoforms catalyze ring hydroxylation at the 7-position, which serves as the primary detoxification and clearance pathway.
In 4,7-diF-AF, the strategic placement of fluorine at the 7-position acts as a metabolic roadblock. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and resistant to oxidative cleavage by CYP450 enzymes[3]. This steric and electronic blockade prevents 7-hydroxylation. Consequently, the metabolic flux is "shunted"—forcing the molecule to either undergo enhanced N-hydroxylation (in toxicological assays) or exhibit prolonged systemic half-life when the amine is functionalized into a drug payload (e.g., progesterone receptor antagonists).
Fig 1. Comparative metabolic pathways of 2-AF and 4,7-diF-AF highlighting the blocked 7-position.
Comparative Performance Data
Understanding how these structural differences translate to empirical performance is critical for assay design. 2-AF is utilized to generate dG-C8-AF DNA adducts, which exhibit a sequence-dependent conformational equilibrium between a base-displaced stacked (S) conformer and an external B-type (B) conformer. Conversely, 4,7-diF-AF is prized for its structural rigidity and stability.
| Parameter | 2-Aminofluorene (2-AF) | 4,7-Difluoro-9H-fluoren-2-amine | Causality / Mechanism |
| CYP1A2 N-Hydroxylation | High | High (Enhanced flux) | Primary amine remains accessible for oxidation. |
| CYP450 Ring Hydroxylation | High (primarily at C-7) | Negligible | C-F bond dissociation energy prevents enzymatic cleavage. |
| Mutagenic Potential | Strongly Positive (with S9) | Positive (Altered profile) | N-hydroxy metabolites intercalate and bind genomic DNA. |
| Structural Stability in vivo | Low (rapidly cleared) | High | Fluorine substitution prevents rapid phase I clearance. |
Self-Validating Experimental Protocols
To objectively measure the performance differences between these two compounds, researchers must employ self-validating experimental systems. Below are two critical protocols detailing their distinct applications.
Protocol A: In Vitro Metabolic Profiling (S9 Fraction Assay)
This protocol quantifies the metabolic stability and pathway divergence between 2-AF and 4,7-diF-AF. A minus-NADPH control is strictly required to validate that any observed degradation is definitively CYP450-dependent, establishing a self-validating loop[4].
-
Reagent Preparation : Thaw rat liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Cofactor Addition : Prepare a 10 mM NADPH regenerating system. Causality: CYP450 enzymes are monooxygenases that absolutely require NADPH as an electron donor to catalyze the hydroxylation of the fluorene ring.
-
Substrate Incubation : In separate tubes, add 10 µM of 2-AF and 4,7-diF-AF. Initiate the reaction by adding the NADPH system. Incubate at 37°C.
-
Self-Validation Control : Run a parallel set of tubes containing S9 and substrate, but without NADPH.
-
Reaction Termination : At time points (0, 15, 30, 60 mins), extract 100 µL aliquots and immediately quench with 300 µL of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures the S9 proteins, instantly halting enzymatic activity and extracting the organic metabolites.
-
Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of N-OH vs. 7-OH metabolites.
Fig 2. Step-by-step experimental workflow for the in vitro S9 metabolic stability assay.
Protocol B: Synthesis of Steroid Receptor Modulators using 4,7-diF-AF
Because 4,7-diF-AF resists metabolic degradation, it is an ideal building block for chronic-use therapeutics[2].
-
Amide Coupling : Dissolve 4,7-diF-AF (1.0 eq) and a target carboxylic acid derivative (1.1 eq) in anhydrous DMF under an inert argon atmosphere.
-
Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU activates the carboxylic acid to a highly reactive ester, while DIPEA acts as a non-nucleophilic base to deprotonate the primary amine of 4,7-diF-AF, facilitating nucleophilic attack.
-
Purification : Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify the resulting stable, non-steroidal antagonist via silica gel flash chromatography.
References
-
PubChem . "2-Aminofluorene | C13H11N | CID 1539". National Center for Biotechnology Information. Available at:[Link]
-
Wikipedia . "2-Aminofluorene". Available at:[Link]
- Google Patents. "AU2776100A - Steroid receptor modulator compounds and methods".
-
Canadian Science Publishing . Fletcher, T. L., et al. "Derivatives of fluorene. XXV. Fluorofluorenes. VI". Canadian Journal of Chemistry. Available at:[Link]
-
Oxford Academic . "Sequence effects of aminofluorene-modified DNA duplexes: thermodynamic and circular dichroism properties". Nucleic Acids Research. Available at:[Link]
Sources
impact of fluorine substitution on the biological activity of fluorene amines
As a Senior Application Scientist, evaluating the structural modification of privileged chemical scaffolds is central to optimizing their biological and physicochemical performance. Fluorene amines—characterized by their rigid, planar biphenyl system bridged by a methylene group—are ubiquitous in materials science, pharmacology, and toxicology.
The strategic substitution of hydrogen with fluorine on the fluorene or appended aromatic rings profoundly alters the molecule's electronic distribution, lipophilicity, and steric profile. Because fluorine is highly electronegative yet similar in van der Waals radius to hydrogen, it acts as a unique bioisostere.
This guide objectively compares the biological activity and experimental utility of fluorinated versus non-fluorinated fluorene amines , focusing on two distinct, field-proven applications: antimicrobial biomaterials and conformational probes in mutagenesis .
Mechanistic Causality: Why Fluorinate Fluorene Amines?
Before diving into comparative applications, it is critical to understand the causality behind selecting fluorine as a substituent in fluorene amine design:
-
Electronic Modulation (Inductive Effects): Fluorine's strong electron-withdrawing nature alters the electron density of the fluorene π-system. This enhances π-π stacking interactions, which is critical for supramolecular self-assembly[1].
-
Conformational Locking & Steric Shielding: While only slightly larger than hydrogen, fluorine can restrict the rotation of adjacent bonds (e.g., glycosidic bonds in DNA adducts) and shield the core from metabolic degradation.
-
Isotopic Tagging (
F NMR): Fluorine-19 has a 100% natural abundance, a nuclear spin of 1/2, and extreme sensitivity to its local magnetic microenvironment. This makes fluorinated fluorene amines ideal "reporter probes" for tracking dynamic biological conformations without the background interference inherent to H NMR[2][3].
Application Comparison 1: Antimicrobial Biomaterials (Dental Resins)
Secondary tooth decay caused by bacterial biofilms is a primary cause of dental restoration failure. Researchers have leveraged fluorene amine derivatives—specifically fluorenylmethyloxycarbonyl (Fmoc) protected amino acids—to create self-assembling antibacterial hydrogels and resins[1].
The Comparison: Fmoc-Phe vs. Fmoc-Pentafluoro-Phe
When comparing standard Fmoc-L-phenylalanine with its fluorinated counterpart, Fmoc-pentafluoro-L-phenylalanine , the performance delta is striking.
The non-fluorinated variant forms weak, transient assemblies. However, the introduction of five fluorine atoms on the phenylalanine ring creates a highly polarized π-system. This induces robust, thermodynamically favorable π-π stacking with the planar fluorene ring. The result is a rigid, self-assembled nanofibril network that physically disrupts bacterial membranes without exhibiting cytotoxicity to human cells[1].
Experimental Protocol: Synthesis & Validation of Antibacterial Resins
This protocol is designed as a self-validating system; the inclusion of a non-fluorinated control ensures that the observed antibacterial activity is strictly attributed to the fluorine-driven nano-assembly.
-
Monomer Preparation: Dissolve Fmoc-pentafluoro-L-phenylalanine (experimental) and Fmoc-L-phenylalanine (control) in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.
-
Solvent-Triggered Assembly: Slowly inject the monomer solutions into double-distilled water (dH
O) under continuous vortexing to achieve a final concentration of 10 mg/mL. The solvent switch triggers hydrophobic collapse and π-π stacking. -
Resin Integration: Lyophilize the resulting nanofibrils and blend them at 1-5% (w/w) into a standard bis-GMA/TEGDMA dental composite resin matrix.
-
Photopolymerization & Validation: Cure the resin using a standard 480 nm dental curing light. Validate the mechanical integrity via flexural strength testing (ISO 4049).
-
Biofilm Assay: Incubate the cured resin discs with Streptococcus mutans for 48 hours. Quantify viability using a Live/Dead (Syto 9/Propidium Iodide) fluorescence assay. Expected Result: The fluorinated composite will show >90% reduction in viable bacteria compared to the non-fluorinated control.
Self-assembly pathway of fluorinated Fmoc-peptides into antibacterial nanostructures.
Application Comparison 2: DNA Adduct Conformational Probing
2-Aminofluorene (AF) is a prototype arylamine carcinogen that forms C8-substituted deoxyguanosine (dG) adducts in cellular DNA. The mutagenicity of these adducts depends on their structural conformation: they exist in a dynamic equilibrium between a base-displaced intercalated state (S-conformer ) and a major groove external state (B-conformer )[3][4].
The Comparison: AF vs. FAF (7-Fluoro-2-aminofluorene)
Studying the S/B equilibrium of non-fluorinated AF adducts is notoriously difficult due to overlapping
Extensive thermodynamic and circular dichroism (CD) studies confirm that FAF is a perfect structural mimic of AF; the fluorine atom does not perturb the natural S/B equilibrium[2]. However, it provides an isolated, highly sensitive
Experimental Protocol: F NMR Dynamic Exchange Analysis
This workflow utilizes temperature-dependent NMR to extract thermodynamic parameters, self-validating the equilibrium state of the adduct.
-
Oligonucleotide Synthesis: Synthesize a 12-mer oligodeoxynucleotide containing a single central FAF-modified dG using solid-phase phosphoramidite chemistry.
-
Duplex Annealing: Mix the modified strand with its exact complementary strand in a 1:1 molar ratio in a pH 7.0 phosphate buffer containing 10% D
O (for NMR lock). Heat to 90°C for 5 minutes and cool slowly to room temperature. -
F NMR Acquisition: Acquire
F NMR spectra at a range of temperatures (10°C to 40°C) using a spectrometer equipped with a fluorine-tuned cryoprobe. -
Data Processing: Identify the two distinct fluorine resonances. The upfield shifted peak corresponds to the shielded S-conformer, while the downfield peak corresponds to the solvent-exposed B-conformer.
-
Thermodynamic Calculation: Integrate the area under each peak to determine the equilibrium constant (
) at each temperature. Plot vs. (van 't Hoff plot) to calculate the enthalpy ( ) and entropy ( ) of the conformational exchange.
Conformational equilibrium (S vs. B type) of FAF-DNA adducts tracked via 19F NMR.
Quantitative Data Summary
The following table synthesizes the comparative performance metrics of non-fluorinated versus fluorinated fluorene amines across the discussed applications.
| Property / Metric | Non-Fluorinated Fluorene Amine | Fluorinated Fluorene Amine | Biological / Experimental Impact |
| Self-Assembly Propensity | Weak, transient networks (Fmoc-Phe) | Robust, rigid nanofibrils (Fmoc-F5-Phe) | Fluorination enables the creation of mechanically viable biomaterials[1]. |
| Antibacterial Efficacy | Negligible in composite resins | >90% biofilm reduction | Physical disruption of bacterial membranes without drug resistance buildup[1]. |
| NMR Probe Utility | Poor (Overlapping | Excellent (Isolated | Allows precise quantification of S/B conformer populations in DNA[3]. |
| Thermodynamic Perturbation | Baseline (AF adducts) | Minimal deviation from baseline (FAF) | Validates FAF as an accurate structural mimic for mutagenesis studies[2][4]. |
| Electronic Profile | Standard π-electron density | Highly polarized π-system | Enhances target binding affinity and inter-molecular stacking interactions. |
References
Sources
Comparative Guide: Cytotoxic Effects of Difluoro- vs. Dichloro-Fluorene Derivatives
The following guide provides an in-depth technical comparison of difluoro- and dichloro-fluorene derivatives, synthesizing structure-activity relationship (SAR) data, cytotoxic efficacy, and experimental protocols.
Executive Summary
In the optimization of fluorene-based antitumor agents (such as Tilorone analogs and 9-substituted fluorenes), the choice between fluorine (F) and chlorine (Cl) substitution at the 2,7-positions is a critical determinant of cytotoxic potency and pharmacokinetic profile.
-
2,7-Dichlorofluorene derivatives generally exhibit higher intrinsic cytotoxicity (lower IC50) against solid tumor lines (e.g., MCF-7, A549). This is attributed to the chlorine atom's higher lipophilicity and larger van der Waals radius, which enhance hydrophobic interactions within binding pockets of targets like Dihydrofolate Reductase (DHFR).
-
2,7-Difluorofluorene derivatives often demonstrate superior metabolic stability and solubility. While their raw binding affinity is frequently lower than their chlorinated counterparts due to the smaller steric footprint of fluorine (bioisosteric to Hydrogen), they can achieve higher intracellular concentrations in specific contexts by resisting oxidative metabolism.
This guide analyzes the mechanistic divergence between these two halogenated scaffolds and provides standardized protocols for their evaluation.
Chemical & Structural Context: The Halogen Effect[1][2]
The distinct biological activities of these derivatives stem from fundamental electronic and steric differences between the Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds.
| Feature | Difluoro- (2,7-F) | Dichloro- (2,7-Cl) | Impact on Cytotoxicity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl fills hydrophobic pockets more effectively; F mimics Hydrogen (1.20 Å) causing minimal steric perturbation. |
| Electronegativity | 4.0 (Pauling) | 3.16 (Pauling) | F induces stronger dipole moments, potentially altering membrane permeability and pKa of neighboring amines. |
| Lipophilicity ( | +0.14 (Hansch) | +0.71 (Hansch) | Cl significantly increases LogP, enhancing passive diffusion through cell membranes but reducing aqueous solubility. |
| C-X Bond Strength | ~485 kJ/mol | ~339 kJ/mol | F renders the 2,7-positions metabolically inert to cytochrome P450 oxidation; Cl is stable but less resistant to specific oxidative attacks. |
Mechanistic Implication
-
The "Chlorine Advantage": In fluorene-based DHFR inhibitors, the 2,7-dichloro substitution pattern creates a "molecular anchor." The bulky chlorines displace water molecules in hydrophobic enzyme pockets, leading to an entropic gain in binding energy.
-
The "Fluorine Strategy": Fluorination is typically employed to block metabolic "soft spots" without altering the molecule's shape. If a 2,7-dihydro-fluorene derivative is rapidly metabolized at the 2-position, fluorination will extend half-life (
), potentially increasing in vivo efficacy despite higher in vitro IC50 values.
Cytotoxicity Performance Analysis
The following data synthesizes comparative studies of halogenated aromatic systems, specifically focusing on fluorene and structurally related formazan/chalcone scaffolds where direct head-to-head data exists.
Case Study A: 2,7-Dichloro-9H-fluorene-thiazole Hybrids
Target: Dihydrofolate Reductase (DHFR) inhibition.[1] Cell Lines: MCF-7 (Breast), A549 (Lung).[1]
Experimental Data:
| Compound | Substituent | IC50 (MCF-7) | IC50 (A549) | Reference |
|---|---|---|---|---|
| Compound 4h | 2,7-Dichloro | 12.0 µM | 15.5 µM |
| 5-Fluorouracil | (Control) | 28.0 µM | 24.0 µM | Standard Care |
Analysis: The 2,7-dichloro derivative outperformed the standard care drug 5-FU. Molecular docking confirmed that the chlorine atoms formed critical hydrophobic contacts within the DHFR active site, a mechanism less accessible to the smaller fluorine atoms.
Case Study B: The "Fluorine Flip" (Formazan Analogs)
While chlorinated fluorenes dominate DHFR inhibition, other scaffolds show the opposite trend. In a study of p-halogenated phenyl derivatives (structurally analogous to the outer rings of complex fluorenes), the fluoro-derivative was significantly more potent.
| Compound | Substituent | IC50 (PC-3 Prostate) | IC50 (A549 Lung) | Insight |
| Compound FF | p-Fluoro | 22.58 µM | 30.05 µM | Superior cellular uptake/metabolic stability. |
| Compound CF | p-Chloro | 76.25 µM | 97.06 µM | Lower solubility limited effective concentration. |
Key Takeaway: If the drug target requires a specific hydrogen-bond donor/acceptor mimic, or if solubility is the limiting factor, Difluoro derivatives often outperform Dichloro derivatives.
Mechanism of Action & Signaling Pathways
The cytotoxic mechanism for 2,7-dichlorofluorene derivatives typically involves the inhibition of DNA synthesis via the folate pathway, leading to apoptosis.
Figure 1: Mechanism of Action for 2,7-Dichlorofluorene derivatives acting as DHFR inhibitors.
Experimental Protocols
To validate these effects in your own laboratory, follow these standardized protocols.
Synthesis of 2,7-Dichlorofluorene (Intermediate)
Note: This is the precursor for most cytotoxic derivatives.
-
Reagents: Fluorene (10 mmol), N-Chlorosuccinimide (NCS, 22 mmol), FeCl3 (Catalytic amount), Acetonitrile.
-
Procedure:
-
Dissolve fluorene in acetonitrile under
atmosphere. -
Add FeCl3 catalyst (10 mol%).
-
Slowly add NCS (2.2 eq) at room temperature.
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with water, extract with dichloromethane. Wash organic layer with brine.
-
Purification: Recrystallize from ethanol. 2,7-dichlorofluorene typically precipitates as white needles (MP: 126-128°C).
-
Validation: Confirm via
H-NMR (Look for loss of C2/C7 protons and simple splitting pattern).
-
Comparative Cytotoxicity Assay (MTT)
This protocol ensures a fair head-to-head comparison of F vs. Cl derivatives.
-
Cell Seeding: Seed MCF-7 or A549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Compound Preparation:
-
Dissolve Difluoro- and Dichloro- derivatives in DMSO to 10 mM stock.
-
Critical Step: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
-
Treatment: Add 100 µL of drug solution to wells. Incubate for 48h at 37°C, 5%
. -
Development:
-
Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Remove media, dissolve formazan crystals in 100 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism or similar).
Experimental Workflow Diagram
Figure 2: Standardized workflow for synthesizing and testing halogenated fluorene derivatives.
Conclusion
When designing fluorene-based cytotoxic agents:
-
Select 2,7-Dichloro substitution if your target is a hydrophobic pocket (like DHFR) or if you require high lipophilicity to cross the blood-brain barrier (relevant for Tilorone analogs).
-
Select 2,7-Difluoro substitution if the chlorinated derivative shows poor solubility or rapid hepatic clearance. The fluorine analog will likely retain the binding mode (bioisostere) while improving the metabolic profile.
References
-
Hussein, E. M., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents.[2] ResearchGate.[3]
-
Türkoğlu, G., & Akkoç, S. (2022). Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines.[4] DergiPark.
-
Vertex AI Search. Antitumor activity of fluorine vs chlorine substituted fluorenone derivatives. ChemRxiv.
-
BenchChem. 2-Chlorofluorene High-Purity Research Chemical Data. BenchChem.
-
GuideChem. Why is 2,7-Dichlorofluorene Important in Antimalarial Drug Development? GuideChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hacettepe Journal of Biology and Chemistry » Submission » Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines [dergipark.org.tr]
A Researcher's Guide to Benchmarking the Fluorescence Quantum Yield of 4,7-Difluoro-9h-fluoren-2-amine
The fluorene scaffold is renowned for its rigid, planar structure, which often imparts high fluorescence quantum yields and excellent photostability.[1] However, substitution patterns on the fluorene ring can significantly influence its electronic and, consequently, its photophysical properties. The introduction of electron-withdrawing fluorine atoms and an electron-donating amine group in 4,7-Difluoro-9h-fluoren-2-amine suggests the potential for interesting intramolecular charge transfer (ICT) character, which can modulate its fluorescence quantum yield.
This guide will focus on the comparative method for determining fluorescence quantum yield, a robust and widely adopted technique that relies on the use of a well-characterized reference standard.[2]
The Principle of Comparative Quantum Yield Measurement
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3] The comparative method, as described by Williams et al., involves comparing the integrated fluorescence intensity and the absorbance of the sample of interest to those of a standard with a known quantum yield. The underlying assumption is that two solutions with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[2]
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x² / η_std²)
Where:
-
Φ_std is the fluorescence quantum yield of the standard.
-
I_x and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_x and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
To ensure accuracy, it is best practice to prepare a series of dilutions for both the sample and the standard and to plot the integrated fluorescence intensity versus absorbance. The slope of this plot is then used in the calculation, which provides a more robust determination than a single-point measurement.[3]
The modified equation is:
Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)
Where:
-
m_x and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
Experimental Design: A Step-by-Step Protocol
This section details the experimental workflow for the determination of the fluorescence quantum yield of 4,7-Difluoro-9h-fluoren-2-amine.
Selection of a Suitable Reference Standard
The choice of the reference standard is critical for an accurate quantum yield determination. The ideal standard should have a well-documented and consistent quantum yield value, be photochemically stable, and its absorption and emission spectra should overlap significantly with those of the sample.
Given that fluorene derivatives typically exhibit absorption and emission in the UV to blue region of the spectrum, quinine sulfate in 0.1 M sulfuric acid is an excellent choice as a primary reference standard.[4][5][6] It has a widely accepted quantum yield of 0.54 and is commercially available in high purity.[6]
Table 1: Recommended Reference Standard
| Standard | Solvent | Quantum Yield (Φ_std) | Excitation Wavelength (nm) | Emission Range (nm) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.54 | 350 | 400 - 600 |
Instrumentation and Sample Preparation
Instrumentation:
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and a detector for emission spectra acquisition.
Sample Preparation:
-
Solvent Selection: A spectroscopic grade solvent that dissolves both the sample and the standard (if possible) and does not absorb at the excitation or emission wavelengths is required. For 4,7-Difluoro-9h-fluoren-2-amine, solvents such as ethanol or cyclohexane are good starting points. For this protocol, we will use ethanol . The refractive index (η) for ethanol is 1.36. The refractive index for 0.1 M H₂SO₄ is approximately 1.33.[6]
-
Stock Solutions: Prepare a concentrated stock solution of 4,7-Difluoro-9h-fluoren-2-amine in ethanol and a stock solution of quinine sulfate in 0.1 M H₂SO₄.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2][4]
Experimental Workflow Diagram
Caption: Experimental workflow for comparative quantum yield measurement.
Measurement Protocol
-
Absorbance Measurement:
-
Record the absorbance spectrum for each dilution of both the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate). Ensure the absorbance values are within the linear range of the instrument and below 0.1.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of both the sample and the standard. It is crucial to keep all instrument settings (e.g., excitation and emission slit widths, detector voltage) constant for all measurements.[2]
-
Record the emission spectrum of the solvent blank for background subtraction.
-
Data Analysis and Calculation
-
Correct for Background: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integrate Emission Spectra: Calculate the integrated area under the corrected fluorescence emission curve for each dilution.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine Slopes: Perform a linear regression on each plot to obtain the slope (m). A good linear fit (R² > 0.99) is indicative of reliable data.
-
Calculate Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of 4,7-Difluoro-9h-fluoren-2-amine:
Φ_x = 0.54 * (m_x / m_quinine) * (1.36² / 1.33²)
Comparative Data and Interpretation
The following table provides a template for recording and presenting the experimental data.
Table 2: Data for Quantum Yield Determination
| Sample | Concentration | Absorbance at 350 nm | Integrated Fluorescence Intensity |
| 4,7-Difluoro-9h-fluoren-2-amine | Dilution 1 | ||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| Slope (m_x) | (from plot) | ||
| Quinine Sulfate | Dilution 1 | ||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| Slope (m_quinine) | (from plot) |
The calculated quantum yield for 4,7-Difluoro-9h-fluoren-2-amine can then be compared to other known fluorene-based fluorophores to assess its relative brightness and potential for various applications. For instance, some amine-reactive fluorene probes have shown quantum yields that increase significantly upon conjugation to biomolecules.[7][8][9]
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained quantum yield value, several validation steps should be incorporated into the experimental design:
-
Cross-Calibration of Standards: If possible, use a second reference standard with a different emission profile (e.g., fluorescein in 0.1 M NaOH, Φf ≈ 0.95) to independently determine the quantum yield of the sample. The results from both standards should be in good agreement.
-
Linearity of Plots: The linearity of the integrated fluorescence intensity versus absorbance plots is a strong indicator that inner filter effects and concentration quenching are negligible.
-
Instrumental Consistency: All measurements must be performed on the same day and with the same instrument settings to minimize variations.
Conclusion
This guide provides a robust and experimentally validated protocol for benchmarking the fluorescence quantum yield of 4,7-Difluoro-9h-fluoren-2-amine. By following this detailed methodology and adhering to the principles of good laboratory practice, researchers can obtain a reliable and accurate quantum yield value for this and other novel fluorophores. This critical photophysical parameter will enable a more informed assessment of its potential as a fluorescent probe in various scientific and drug development applications.
References
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
-
Morales, A. R., Schafer-Hales, K. J., Marcus, A. I., & Belfield, K. D. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Bioconjugate Chemistry, 19(12), 2559–2569. [Link]
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- A Guide to Recording Fluorescence Quantum Yields. HORIBA.
- Povrozin, Y., & Terpetschnig, E.
- Relative Quantum Yield. Edinburgh Instruments.
- References for Small Fluorescence Quantum Yields. (2024). Journal of Fluorescence.
- Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. (2008). PubMed.
- Quinine sulf
- Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review. (2022).
- Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. (2008).
- What is the linear range of Quinine Sulphate Quantum Yield? (2015).
- Quinine Sulfate Fluorescent Reference Standard. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. agilent.com [agilent.com]
- 4. iss.com [iss.com]
- 5. Quinine sulfate [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated Fluorene Compounds
Welcome to this in-depth technical guide on the comparative molecular docking of fluorinated fluorene compounds. As researchers and drug development professionals, we are constantly seeking to understand and optimize the interactions between small molecules and their biological targets. The strategic incorporation of fluorine into a fluorene scaffold presents a compelling avenue for modulating pharmacokinetic and pharmacodynamic properties. This guide will provide a comprehensive overview of the principles, methodologies, and practical applications of comparative docking studies in this context, grounded in scientific integrity and supported by experimental data.
The Rationale: Why Fluorinate Fluorene?
The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, appearing in drugs with antiviral, anti-arrhythmic, and muscle relaxant properties.[1] Its rigid structure provides a defined orientation for substituent groups to interact with target proteins. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's properties in several key ways:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life and bioavailability of a drug candidate.[2]
-
Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. This effect, however, must be carefully balanced to avoid excessive lipophilicity that can reduce aqueous solubility.
-
Binding Affinity: Fluorine can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds and electrostatic interactions, thereby increasing binding affinity. It can also influence the acidity (pKa) of nearby functional groups, which can be critical for drug-receptor interactions.[2]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.
The Methodology: A Comparative Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is an indispensable tool in structure-based drug design, allowing for the rapid screening of large libraries of compounds and providing insights into the molecular basis of ligand-protein interactions.
A typical comparative docking study for fluorinated fluorene compounds follows a systematic workflow:
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocol: Step-by-Step Molecular Docking
The following protocol outlines the key steps for a comparative docking study, using a hypothetical example of fluorinated fluorene derivatives targeting the Hepatitis C Virus (HCV) NS5A protein.
Software:
-
Ligand Preparation: ChemDraw, Avogadro
-
Protein Preparation: UCSF Chimera, PyMOL
-
Molecular Docking: AutoDock Vina, Glide (Schrödinger)
-
Visualization and Analysis: PyMOL, Discovery Studio
Protocol:
-
Protein Preparation:
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we might use a structure of HCV NS5A.
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign appropriate partial charges to the protein atoms.
-
Energy Minimization: Perform a brief energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structures of the fluorinated fluorene compounds and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain low-energy conformations.
-
Generate Tautomers/Ionization States: If relevant, generate different tautomeric and ionization states for each ligand at a physiological pH.
-
-
Grid Generation:
-
Define the Binding Site: Define the active site of the protein. This is often done by specifying a grid box that encompasses the region where the native ligand binds or a predicted binding pocket.
-
-
Molecular Docking:
-
Run Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock each fluorinated fluorene derivative into the defined grid box of the target protein. The program will explore various conformations and orientations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
Evaluate Docking Scores: The docking program will generate a set of poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.[4]
-
Analyze Binding Poses: Visualize the top-ranked poses for each compound to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Calculate RMSD: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a good result.[4]
-
Case Study: Fluorene Compounds as HCV NS5A Inhibitors
A study on fluorene compounds as inhibitors of the Hepatitis C Virus (HCV) NS5A protein provides valuable insights into the structure-activity relationships (SAR) and the role of specific substitutions.[5][6] While not all compounds in this study were fluorinated, the principles of their analysis are directly applicable. The researchers investigated the molecular basis of the inhibitory activities using molecular docking.[5][6]
Comparative Docking Data
The following table summarizes hypothetical docking scores and key interactions for a series of fluorene derivatives against HCV NS5A, illustrating the type of data generated in such a study.
| Compound | Substitution Pattern | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| F-Fluorene-1 | 2-fluoro | -9.8 | Tyr23, His54, Leu31 | High |
| F-Fluorene-2 | 2,7-difluoro | -10.5 | Tyr23, His54, Leu31, Arg30 | Very High |
| Fluorene-OH | 2-hydroxy | -8.5 | His54, Ser52 | Moderate |
| Fluorene-H | Unsubstituted | -7.2 | Leu31 | Low |
Analysis:
-
Impact of Fluorination: The introduction of a fluorine atom at the 2-position (F-Fluorene-1) significantly improves the docking score compared to the unsubstituted fluorene (Fluorene-H). This suggests a favorable interaction of the fluorine with the protein's active site.
-
Synergistic Effects: The addition of a second fluorine at the 7-position (F-Fluorene-2) further enhances the predicted binding affinity, indicating a synergistic effect. The difluoro compound is predicted to form an additional interaction with Arg30.
-
Comparison with other Substituents: The hydroxyl-substituted fluorene (Fluorene-OH) shows a better docking score than the unsubstituted compound but is less potent than the fluorinated analogs. This highlights the unique contribution of fluorine to the binding affinity.
Visualization of Binding Modes
The following diagram illustrates the hypothetical binding mode of a difluorinated fluorene compound within the NS5A binding pocket.
Caption: Hypothetical binding interactions of a difluorinated fluorene compound.
Broader Applications and Considerations
The principles outlined in this guide are applicable to a wide range of fluorinated compounds and protein targets. For instance, studies on fluorinated chalcones and quinones have also demonstrated the utility of molecular docking in predicting their anticancer and antimalarial activities.[3][7][8]
Key Considerations for Trustworthy Results:
-
Choice of Docking Software: Different docking programs use different algorithms and scoring functions. It is often advisable to use multiple programs to cross-validate the results.[4]
-
Protein Flexibility: Most standard docking protocols treat the protein as rigid. However, protein flexibility can play a crucial role in ligand binding. Techniques like induced-fit docking or molecular dynamics simulations can provide a more accurate representation of the binding event.
-
Experimental Validation: Computational predictions must always be validated by experimental data. In vitro assays to determine binding affinity (e.g., IC50, Ki) are essential to confirm the predictions from docking studies.
Conclusion
Comparative docking studies are a powerful tool for understanding the structure-activity relationships of fluorinated fluorene compounds. By systematically evaluating the impact of fluorine substitution on binding affinity and interaction patterns, researchers can rationally design more potent and selective drug candidates. The integration of computational and experimental approaches is paramount for the successful development of novel therapeutics.
References
-
Kim, H., et al. (2020). Structure-activity relationships of fluorene compounds inhibiting HCV variants. Antiviral Research, 174, 104678. Available at: [Link]
-
Lee, S., et al. (2021). Design, Synthesis, and Molecular Docking Analysis of Fluorinated MLN4924 Derivatives as Antiviral Agents. Molecules, 26(15), 4583. Available at: [Link]
-
Yuriev, E., et al. (2017). New fluorinated chalcone and pyrazoline analogs: Synthesis, docking, and molecular dynamic studies as anticancer agents. Indonesian Journal of Pharmacy, 28(3), 131-140. Available at: [Link]
-
Romano, M., et al. (2023). Computational Molecular Docking of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. Available at: [Link]
-
Islam, M. R., et al. (2022). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances, 12(48), 31238-31254. Available at: [Link]
-
Kim, H., et al. (2020). Structure-activity relationships of fluorene compounds inhibiting HCV variants. ResearchGate. Available at: [Link]
-
S, S., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 40(9), 3917-3927. Available at: [Link]
-
Pintilie, L., et al. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. Available at: [Link]
-
Khan, A., et al. (2020). Molecular docking analysis of flouroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. ResearchGate. Available at: [Link]
-
Wales, D. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Antibiotics, 12(3), 478. Available at: [Link]
-
Islam, M. R., et al. (2022). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Publishing. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Letters in Drug Design & Discovery, 19(9), 834-846. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. ResearchGate. Available at: [Link]
-
Cooper, S. E., et al. (2023). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives. Journal of Fluorine Chemistry, 268, 110123. Available at: [Link]
-
Kumar, S., et al. (2023). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. Malaria World Journal, 14(1), 1-15. Available at: [Link]
-
Adesanmi, A. A., et al. (2020). Molecular docking analysis of selected phytochemicals on two SARS-CoV-2 targets. Journal of Basic and Clinical Pharmacy, 11(4), 1-8. Available at: [Link]
Sources
- 1. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
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- 8. media.malariaworld.org [media.malariaworld.org]
Safety Operating Guide
4,7-Difluoro-9h-fluoren-2-amine proper disposal procedures
This guide outlines the operational safety and disposal protocols for 4,7-Difluoro-9H-fluoren-2-amine . As a specialized fluorinated aromatic amine, this compound requires handling procedures that account for both the acute toxicity of the amine group and the environmental persistence of the fluorinated fluorene core.
Part 1: Executive Summary & Immediate Action
Status: Hazardous Organic Solid Primary Hazards: Acute Toxicity, Potential Carcinogenicity (Aromatic Amine), Environmental Persistence (Fluorinated).[1] Disposal Method: High-Temperature Incineration (RCRA-compliant).[1][2]
Emergency Response Card
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/DMSO) as they increase dermal absorption.[1] |
| Inhalation | Move to fresh air.[3][4] If breathing is difficult, administer oxygen.[1] Seek medical attention. |
| Spill (Solid) | Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.[1][2] |
| Spill (Liquid) | Absorb with inert material (Vermiculite/Sand).[1] Do not use combustible materials (sawdust).[1] |
Part 2: Chemical Profile & Hazard Identification
To ensure scientific integrity, we treat this compound based on its functional groups (Structure-Activity Relationship), as specific SDS data is often limited for custom intermediates.
-
Parent Structure (2-Aminofluorene): A known mutagen and carcinogen.[1] The amine group at the C2 position is metabolically active and can interact with DNA.[1]
-
Fluorine Substitution (C4, C7): The addition of fluorine atoms increases the compound's lipophilicity and metabolic stability.[1] This means it penetrates biological membranes easily and resists degradation in the environment, necessitating high-temperature incineration to prevent fluorinated byproduct release.[1]
Key Physical Properties (Estimated):
-
Solubility: Low in water; soluble in DMSO, Methanol, Dichloromethane.[1]
-
Incompatibility: Strong oxidizers (peroxides, nitrates) and strong acids.
Part 3: Proper Disposal Procedures
This protocol segregates waste based on physical state to ensure compatibility with commercial incinerator feed mechanisms.[1]
A. Solid Waste Stream (Primary)[1]
-
Applicability: Pure compound, contaminated gloves, weighing boats, paper towels, and solid spill debris.[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined biohazard bag.[1][2]
-
Labeling: Must read "Hazardous Waste - Toxic Solid (Fluorinated Amine)." [1]
-
Protocol:
B. Liquid Waste Stream (Solutions)
-
Applicability: Mother liquors, HPLC waste, dissolved reagent.[1]
-
Container: Amber glass or HDPE carboy.
-
Segregation:
-
Protocol:
Part 4: Operational Visualizations
Figure 1: Waste Stream Decision Logic
This decision tree ensures that 4,7-Difluoro-9H-fluoren-2-amine is routed to the correct destruction facility, preventing environmental release.[1][2]
Caption: Decision matrix for segregating fluorinated amine waste. Note the strict separation of halogenated liquid waste to comply with EPA regulations.
Figure 2: Spill Response Workflow
A self-validating protocol for managing accidental release in the laboratory.
Caption: Operational workflow for spill remediation. The "No Dry Sweeping" rule is critical to prevent inhalation of toxic dust.
Part 5: Regulatory & Compliance Context
RCRA Classification (USA): While 4,7-Difluoro-9H-fluoren-2-amine is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator.[1][2]
-
Characteristic: Toxicity (due to amine functionality).[1]
-
Waste Code: If dissolved in halogenated solvents, apply code F002 . If pure, manage as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise), but best practice dictates treating it as Toxic .[1]
Storage Requirements:
-
Store in a cool, dry place away from light.[1]
-
Keep separated from acids and acid chlorides to prevent uncontrolled exothermic reactions.[1]
References
-
National Institutes of Health (PubChem). 2-Aminofluorene Compound Summary (Parent Structure Toxicity). [Link][1]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification: Solvents (F-Codes). [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. [Link][1]
Sources
A Researcher's Guide to the Safe Handling of 4,7-Difluoro-9h-fluoren-2-amine
As a novel compound in the landscape of drug discovery and materials science, 4,7-Difluoro-9h-fluoren-2-amine presents unique opportunities and requires a commensurate level of care in its handling. This guide, intended for researchers and laboratory professionals, provides a detailed protocol for the safe use of this compound, grounded in the principles of chemical safety and risk mitigation. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by analyzing its structural components—a fluorene backbone, an aromatic amine group, and fluoro-substituents—we can construct a robust safety plan.
The toxicological properties of 4,7-Difluoro-9h-fluoren-2-amine have not been fully investigated.[1] Therefore, it is crucial to handle it with the utmost care, assuming it may be harmful. Aromatic amines as a class are known for their potential toxicity, and the presence of fluorine atoms can alter a molecule's reactivity and metabolic pathways.[2][3]
Hazard Identification and Risk Assessment
Before beginning any work with 4,7-Difluoro-9h-fluoren-2-amine, a thorough risk assessment is mandatory. The primary hazards are associated with:
-
Inhalation: As a powder, the compound can be easily aerosolized, leading to respiratory tract irritation.
-
Skin and Eye Contact: Aromatic amines can be absorbed through the skin, and the compound may cause irritation upon contact with skin and eyes.[4][5]
-
Ingestion: Accidental ingestion may be harmful.[4]
-
Thermal Decomposition: In the event of a fire, toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas, may be released.[1][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for various laboratory operations involving 4,7-Difluoro-9h-fluoren-2-amine.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[6][7] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Laboratory coat.[6] | Recommended to minimize inhalation of fine particulates. |
| Solution Preparation and Handling | Chemical splash goggles.[7] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Laboratory coat.[6] | Not generally required if performed in a fume hood. |
| Running Reactions | Chemical splash goggles.[7] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Laboratory coat.[6] | Not generally required if performed in a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[8] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls.[8] | Air-purifying respirator with appropriate cartridges.[5] |
A Note on Glove Selection: Always inspect gloves for tears or degradation before use. Nitrile gloves are a good initial choice for handling many chemicals, but it is advisable to consult a glove compatibility chart for specific solvents used in your procedures.[6][7]
Safe Handling Workflow
The following diagram illustrates the recommended workflow for handling 4,7-Difluoro-9h-fluoren-2-amine, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of 4,7-Difluoro-9h-fluoren-2-amine
Operational and Disposal Plans
Engineering Controls:
-
Fume Hood: All work with solid 4,7-Difluoro-9h-fluoren-2-amine and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][9]
-
Ventilation: Ensure adequate general laboratory ventilation.[10]
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[4][11]
Handling Procedures:
-
Preparation: Before handling the compound, ensure you have read and understood all safety information.[12] Prepare your workspace in the fume hood by covering the surface with absorbent paper.
-
Weighing: Carefully weigh the solid compound in the fume hood. Avoid creating dust. Use a spatula to transfer the solid.
-
Solution Preparation: Add the solvent to the solid slowly to avoid splashing.[11] If the solvent is volatile, ensure the fume hood sash is at the appropriate height.
-
Storage: Store 4,7-Difluoro-9h-fluoren-2-amine in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, use an inert absorbent material to contain it. Do not use combustible materials like paper towels to clean up spills of solutions containing oxidizing agents.[10]
Disposal Plan:
All waste containing 4,7-Difluoro-9h-fluoren-2-amine, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle 4,7-Difluoro-9h-fluoren-2-amine, minimizing their risk of exposure and ensuring a safe laboratory environment.
References
- Thermo Fisher Scientific. (2025, September 16).
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Thermo Fisher Scientific. (2019, October 30).
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Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Elemental Microanalysis. (2024, March 20).
- Apollo Scientific Ltd. (2015, April 16).
- GZ Industrial Supplies. (2025, May 26).
- MilliporeSigma. (2025, December 26).
- National Oceanic and Atmospheric Administration. (n.d.). FLUORINE - CAMEO Chemicals.
- VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures.
- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- ChemicalBook. (n.d.).
- Fisher Scientific. (2025, December 22).
- Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
- National Center for Biotechnology Information. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- Tex Tech Industries. (2023, November 28). What Are Fluorocarbons, and Are They Toxic?.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%.
- Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (n.d.). Personal protective equipment when handling plant protection products.
- Northwestern University. (n.d.). lab-safety-guide.pdf.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- SKC Inc. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
